2-Chloro-4-phenylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROTUXXYBNRZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376503 | |
| Record name | 2-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42260-39-9 | |
| Record name | 2-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-phenylpyridine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-4-phenylpyridine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a substituted pyridine derivative with a phenyl group at the 4-position and a chlorine atom at the 2-position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈ClN | [1][2][3][4] |
| Molecular Weight | 189.64 g/mol | [1][2][3] |
| CAS Number | 42260-39-9 | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Structural Elucidation
The structure of this compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly available, data from closely related analogs and theoretical predictions provide a solid basis for its structural characterization.
Spectroscopic Data (Reference: 2-Phenylpyridine)
As a close structural analog, the spectroscopic data for 2-phenylpyridine (C₁₁H₉N) offers valuable insights into the expected spectral features of this compound. The primary difference will be the electronic effect of the chlorine atom at the 2-position and the absence of a proton at that position.
¹H NMR (400 MHz, CDCl₃) of 2-Phenylpyridine: [5]
-
δ 8.83 – 8.60 (m, 1H): Pyridine H6
-
δ 8.11 – 7.91 (m, 2H): Phenyl H2', H6'
-
δ 7.84 – 7.65 (m, 2H): Pyridine H3, H4
-
δ 7.55 – 7.48 (m, 2H): Phenyl H3', H5'
-
δ 7.47 – 7.40 (m, 1H): Phenyl H4'
-
δ 7.37 – 7.15 (m, 1H): Pyridine H5
¹³C NMR (101 MHz, CDCl₃) of 2-Phenylpyridine: [5]
-
δ 157.4: Pyridine C2
-
δ 149.6: Pyridine C6
-
δ 139.4: Phenyl C1'
-
δ 136.7: Pyridine C4
-
δ 128.9, 128.7, 126.9: Phenyl C2', C3', C4', C5', C6'
-
δ 122.1: Pyridine C3
-
δ 120.6: Pyridine C5
Expected Spectral Modifications for this compound:
-
¹H NMR: The proton at the 2-position of the pyridine ring will be absent. The electron-withdrawing effect of the chlorine atom is expected to deshield the adjacent proton at the 3-position, causing a downfield shift. The signals for the protons on the phenyl ring and the remaining pyridine protons will also experience slight shifts.
-
¹³C NMR: The carbon atom at the 2-position (C2) will be directly attached to the chlorine atom, leading to a significant downfield shift. The other carbon resonances in the pyridine ring will also be affected by the substitution.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 189, with a characteristic M+2 isotopic peak at m/z 191 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of a variety of more complex molecules.[1] It is commonly prepared via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the synthesis of 4-aryl-2-chloropyridines, which can be adapted for the synthesis of this compound. This protocol is based on the regioselective Suzuki coupling of 2,4-dichloropyrimidines, which demonstrates the preferential reactivity at the 4-position. A similar reactivity pattern is expected for dihalopyridines.[6]
Reaction Scheme:
References
Technical Guide: 2-Chloro-4-phenylpyridine (CAS No. 42260-39-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-phenylpyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of significant interest in medicinal chemistry and materials science. This technical guide provides a summary of the available experimental and computed data for this compound, along with a representative synthesis protocol and general experimental workflows relevant to its potential applications.
Chemical and Physical Properties
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| CAS Number | 42260-39-9 | [1][2] |
| Molecular Formula | C₁₁H₈ClN | [1][2][3] |
| Molecular Weight | 189.64 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Pyridine, 2-chloro-4-phenyl- | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | [1] |
| InChI Key | MROTUXXYBNRZSG-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| XLogP3 | 3.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 189.034527 g/mol | [1] |
| Monoisotopic Mass | 189.034527 g/mol | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 194 | [1] |
Table 3: Experimental Properties of 4-Phenylpyridine (CAS No. 939-23-1) for Comparison
| Property | Value |
| Physical Description | Light brown crystalline solid |
| Boiling Point | 274-275 °C |
| Melting Point | 69-73 °C |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, GC-MS data is noted as being available.[1] Researchers should refer to spectral databases or perform their own analysis for detailed characterization.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction between a chloropyridine and a phenylboronic acid derivative. The following is a representative protocol adapted from procedures for similar compounds.[4][5]
Reaction:
Materials and Reagents:
-
2,4-Dichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Sparge the mixture with the inert gas for 15-20 minutes.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.
-
Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Biological Activity and Potential Applications
While specific quantitative biological data for this compound is limited in publicly accessible literature, the 2-phenylpyridine scaffold is a recognized privileged structure in drug discovery. Derivatives of this compound have been investigated for various therapeutic applications.
-
Anticancer Activity: The 2-phenylpyridine core is found in compounds designed as inhibitors of protein kinases, such as Src and Abl, which are implicated in cancer signaling pathways.[6] Additionally, certain chlorophenyl pyridine derivatives have shown cytotoxic activity against various human cancer cell lines, with some acting as topoisomerase II inhibitors.[6]
-
Anti-inflammatory Activity: Phenylpyridine derivatives have been explored as potential anti-inflammatory agents. The mechanism of action for some of these compounds is thought to involve the modulation of pro-inflammatory cytokine production.
-
Insecticidal Activity: Novel 2-phenylpyridine derivatives have been synthesized and shown to exhibit insecticidal properties.[7]
Experimental Workflows and Signaling Pathways
Given the role of this compound as a synthetic intermediate for biologically active molecules, the following diagrams illustrate relevant experimental and conceptual workflows.
References
- 1. This compound | C11H8ClN | CID 2762842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]
Unraveling the Potential: A Technical Guide to the Mechanistic Insights of 2-Chloro-4-phenylpyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-phenylpyridine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research. While primarily utilized as a key synthetic intermediate, the exploration of its derivatives has unveiled a spectrum of biological activities, offering potential pathways for the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of the potential mechanisms of action, drawing from studies on its structurally related analogs and derivatives. Although direct mechanistic studies on this compound are limited, the biological activity of its progeny offers valuable insights into its potential therapeutic applications.
Core Applications and Synthetic Utility
This compound serves as a fundamental building block in the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a reactive chlorine atom and a phenyl group on the pyridine ring, allows for diverse functionalization through various organic reactions. This has led to its use in the development of:
-
Anti-cancer agents: As a scaffold for compounds targeting key signaling pathways in cancer progression.
-
Anti-inflammatory drugs: Forming the basis for molecules that modulate the immune response.
-
Agrochemicals: Utilized in the creation of novel herbicides and pesticides.
Hypothesized Mechanisms of Action Based on Derivative Studies
The true potential of the this compound scaffold is illuminated by the biological activities of its derivatives. These studies suggest that compounds derived from this core structure may exert their effects through multiple mechanisms.
Anti-inflammatory Activity
Research into pyrrole derivatives structurally related to this compound suggests a potent immunomodulatory mechanism. One study on a pyrrole-containing compound demonstrated significant anti-inflammatory effects, characterized by a reduction in the pro-inflammatory cytokine TNF-α and an elevation of the anti-inflammatory cytokine TGF-β1.[1][2] This suggests a potential mechanism involving the modulation of cytokine signaling pathways.
Furthermore, studies on 2-phenyl-4H-chromen-4-one derivatives, which share the phenyl-heterocycle motif, have indicated that their anti-inflammatory effects may be mediated through the inhibition of the Toll-like receptor 4 (TLR4)/MAPK signaling pathway. This pathway is a critical component of the innate immune response to bacterial lipopolysaccharide (LPS), and its inhibition leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α.
Caption: Hypothesized inhibition of the TLR4 signaling pathway by phenylpyridine derivatives.
Anticancer Activity
The this compound scaffold has been incorporated into more complex molecules exhibiting significant anticancer properties. For instance, derivatives of 2-chloro-4-anilinoquinazoline have demonstrated potent antiproliferative activity. The proposed mechanisms for these compounds are multifaceted and include:
-
DNA Binding: Some derivatives are believed to interact with DNA, potentially through intercalation or groove binding, thereby disrupting DNA replication and transcription in cancer cells.[3][4]
-
Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival is another proposed mechanism. Targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[4]
Another class of related compounds, 4-phenyl-2-quinolones, has been shown to act as antimitotic agents. Their mechanism of action is believed to involve the inhibition of microtubule polymerization, which is essential for cell division. This disruption of the cytoskeleton ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed inhibition of EGFR and VEGFR-2 signaling by quinazoline derivatives.
Quantitative Data from Derivative Studies
The following tables summarize the quantitative data for the biological activities of various derivatives based on the 2-phenylpyridine and related scaffolds.
Table 1: Anti-inflammatory Activity of a Pyrrole Derivative Data from a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
| Parameter | Treatment Group (40 mg/kg) | Result | p-value | Reference |
| Serum TNF-α | Repeated Dose (14 days) | Significant Decrease | p = 0.032 | [1][2] |
| Serum TGF-β1 | Single Dose | Significant Increase | p = 0.002 | [1][2] |
| Serum TGF-β1 | Repeated Dose (14 days) | Significant Increase | p = 0.045 | [1][2] |
Table 2: Anticancer Activity of a Quinazoline-Chalcone Derivative (14g) GI50 values represent the concentration required to inhibit cell growth by 50%.
| Cancer Cell Line | Cell Type | GI50 (µM) | Reference |
| K-562 | Leukemia | 0.622 | [4] |
| RPMI-8226 | Leukemia | >100 | [4] |
| HCT-116 | Colon Cancer | 1.81 | [4] |
| LOX IMVI | Melanoma | 1.63 | [4] |
| MCF7 | Breast Cancer | 1.34 | [4] |
Table 3: Anticancer Activity of a 4-Phenyl-2-quinolone Derivative (22) IC50 values represent the concentration required to inhibit cell proliferation by 50%.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| COLO205 | Colon Cancer | 0.32 | |
| H460 | Lung Cancer | 0.89 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the in vivo anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control, reference (e.g., Diclofenac), and test groups.
-
Compound Administration: The test compound (e.g., a pyrrole derivative) is administered intraperitoneally at various doses (10, 20, and 40 mg/kg). The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effect of a compound on systemic inflammation and cytokine production.
-
Animals: Male Wistar rats are used.
-
Compound Administration: The test compound is administered as a single dose or repeatedly for a specified period (e.g., 14 days).
-
Induction of Inflammation: One hour after the final dose of the test compound, animals are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Blood Collection: Two hours after LPS injection, blood samples are collected via cardiac puncture under anesthesia.
-
Cytokine Analysis: Serum is separated by centrifugation, and the levels of TNF-α, IL-10, and TGF-β1 are quantified using specific ELISA kits according to the manufacturer's instructions.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50/GI50: The concentration of the compound that causes 50% inhibition of cell growth or proliferation is calculated from the dose-response curve.
Caption: General workflow for the screening and evaluation of potential anticancer compounds.
Conclusion and Future Directions
While this compound is primarily recognized as a valuable synthetic intermediate, the diverse and potent biological activities of its derivatives highlight the significant potential of this chemical scaffold in drug discovery. The inferred mechanisms of action, spanning from the modulation of inflammatory signaling pathways to the inhibition of key targets in cancer, provide a strong rationale for the continued exploration of novel compounds based on this core structure.
Future research should focus on elucidating the direct biological effects of this compound and its simpler analogs to better understand the fundamental structure-activity relationships. The synthesis and screening of focused libraries of derivatives will be crucial in identifying lead compounds with enhanced potency and selectivity for specific biological targets. Advanced in vitro and in vivo studies, coupled with computational modeling, will be instrumental in unraveling the precise molecular mechanisms and translating the promise of this chemical class into tangible therapeutic benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of the Pyridine Ring in 2-Chloro-4-phenylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in 2-chloro-4-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science.[1] This document details the molecule's behavior in key organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various palladium-catalyzed cross-coupling reactions.
Core Reactivity Principles
The reactivity of this compound is governed by the interplay of the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2 and C4).
The chlorine atom at the C2 position is a good leaving group in nucleophilic substitution and a reactive handle for cross-coupling reactions. The phenyl group at the C4 position is a bulky substituent that can influence the regioselectivity of reactions and is itself susceptible to electrophilic attack.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. When subjected to electrophilic attack, the reaction preferentially occurs on the more electron-rich phenyl ring.
Nitration
Table 1: Nitration of Related Phenylpyridine Compounds
| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 4-Phenylpyridine | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)pyridine | High | General Knowledge |
| 2-Phenylpyridine | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)pyridine and 2-(2-Nitrophenyl)pyridine | - | Forsyth & Pyman, 1926 |
Experimental Protocol: General Procedure for Nitration of Phenylpyridines
Caution: Concentrated nitric and sulfuric acids are highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
To a stirred solution of the phenylpyridine substrate in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by pouring it onto crushed ice, and the resulting mixture is neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization or column chromatography.
Halogenation
Similar to nitration, halogenation of this compound is predicted to occur on the phenyl ring. The regioselectivity (ortho- vs. para-) will depend on the halogenating agent and reaction conditions.
Table 2: Halogenation of a Related Phenylpyridine Compound
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Phenylpyridine | N-Chlorosuccinimide, CH₂Cl₂ | 3-Chloro-2-phenylpyridine | 85 | Organic Syntheses, 2024[2] |
Experimental Protocol: meta-C–H Chlorination of 2-Phenylpyridine [2]
-
A solution of the dearomatized pyridine adduct of 2-phenylpyridine (1.0 equiv.) in dry CH₂Cl₂ is cooled to 0 °C.
-
A solution of N-Chlorosuccinimide (1.2 equiv.) in dry CH₂Cl₂ is added dropwise over 10 minutes.
-
After consumption of the starting material, the volatiles are evaporated.
-
The residue is dissolved in CH₃CN, and 6N HCl is added. The mixture is stirred at 60 °C for 24 hours.
-
After cooling, the mixture is diluted with water and neutralized with solid Na₂CO₃.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is achieved by column chromatography or distillation.
Sulfonation
Sulfonation of this compound is also expected to favor substitution on the phenyl ring. The reaction typically requires harsh conditions, such as fuming sulfuric acid.
Table 3: Sulfonation of a Related Phenylpyridine Compound
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Phenylpyridine | Oleum | 2-(4-Sulfophenyl)pyridine | - | General Knowledge |
Experimental Protocol: General Procedure for Sulfonation of Phenylpyridines
Caution: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. Handle with extreme care and appropriate PPE in a fume hood.
-
The phenylpyridine substrate is added portion-wise to fuming sulfuric acid at room temperature with vigorous stirring.
-
The reaction mixture is heated to the desired temperature (e.g., 100-150 °C) and maintained for several hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent.
Nucleophilic Aromatic Substitution
The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNA) at the C2 and C4 positions. The presence of the chloro substituent at C2 provides a leaving group for this reaction.
The general mechanism for SₙAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.
Caption: General mechanism for nucleophilic aromatic substitution.
Table 4: Nucleophilic Aromatic Substitution of 2-Chloropyridine Derivatives
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloropyridine | Amines | Various conditions | 2-Aminopyridine derivatives | Varies | General Knowledge |
| 2-Chloropyridine | Alkoxides | NaOR, ROH | 2-Alkoxypyridine derivatives | Varies | General Knowledge |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
A mixture of this compound, the desired amine (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, DMSO, or toluene) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Table 5: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
| 2-Chloropyridine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | General Protocol |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | High | Hu et al., 2009[3] |
| 2-Chloropyridines | Lithium triisopropyl 2-pyridylboronates | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 70-78 | NIH Public Access[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]
-
To an oven-dried Schlenk tube are added this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a ligand if necessary, and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., toluene, dioxane, DMF, often with water) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Table 6: Buchwald-Hartwig Amination of Chloroarenes
| Chloroarene | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Chlorobenzene | Morpholine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 98 | General Protocol |
| Aryl chlorides | Various amines | [Pd(NHC)(NQ)]₂ / IPr | KOH | Dioxane | 100 | Excellent | Gooßen et al., 2005[5] |
| Aryl bromides | Pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 82 | Al-Karawi & Al-Amiery, 2015[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]
-
An oven-dried reaction vessel is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
The amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane) are added.
-
The mixture is heated to the required temperature (typically 80-110 °C) until the reaction is complete.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.
Table 7: Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | up to 96 | Li et al., 2017[8] |
| Aryl halides | Terminal alkynes | MCM-41-Pd / CuI / PPh₃ | Et₃N | DMF | 90 °C | High | Islam et al., 2015[9] |
Experimental Protocol: General Procedure for Sonogashira Coupling [8]
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added.
-
The mixture is degassed again before the terminal alkyne (1.1-1.5 equiv.) is added dropwise.
-
The reaction is stirred at room temperature or heated until completion.
-
The reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Conclusion
This compound is a versatile heterocyclic compound with a well-defined reactivity profile. The pyridine ring's electronic nature dictates its susceptibility to nucleophilic attack at the 2- and 4-positions and its general resistance to electrophilic substitution. The chloro group at the C2 position serves as an excellent leaving group for nucleophilic aromatic substitution and as a key reactive site for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Electrophilic substitution, when forced, is expected to occur on the more electron-rich phenyl ring. This predictable reactivity makes this compound a valuable building block for the synthesis of a wide range of functionalized molecules for applications in drug discovery and materials science.
References
- 1. Directed nucleophilic aromatic substitution reaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of 2-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery
The 2-phenylpyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The unique structural and electronic properties conferred by the juxtaposition of a phenyl and a pyridine ring allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological activities of 2-phenylpyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Anticancer Activity: A Primary Focus
The quest for novel anticancer agents has been a major driver for the exploration of 2-phenylpyridine derivatives. These compounds have demonstrated promising cytotoxic and antiproliferative effects against a variety of cancer cell lines through diverse mechanisms of action.[2][3][4][5]
Mechanisms of Anticancer Action
The anticancer activity of 2-phenylpyridine derivatives is often attributed to their ability to interfere with critical cellular processes, including redox homeostasis, cell cycle progression, and signal transduction.
-
Inhibition of Thioredoxin Reductase (TrxR): One of the key proposed mechanisms for the anticancer effects of some 2-phenylpyridine derivatives is the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in maintaining cellular redox balance.[1] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1]
-
Kinase Inhibition: Kinases are pivotal enzymes in cellular signaling pathways that are often dysregulated in cancer.[6] Several 2-phenylpyridine derivatives have been investigated as kinase inhibitors, targeting pathways essential for tumor growth and survival.[4] For instance, certain derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[4]
-
Induction of Apoptosis: Disruption of microtubule dynamics is another avenue through which some heterocyclic compounds exert their anticancer effects. While more commonly associated with other scaffolds, the induction of apoptosis through various pathways remains a significant outcome of treatment with 2-phenylpyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of 2-phenylpyridine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings.[7]
-
Enhancing Activity: The presence of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance the antiproliferative activity against various cancer cell lines.[7]
-
Reducing Activity: Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in anticancer potency.[7]
The spatial orientation of the phenyl rings in diaryl-substituted pyridines is a critical determinant of their biological activity, with the pyridine core serving to lock these groups in a specific conformation that is conducive to binding within the active sites of target enzymes.[8]
Experimental Evaluation of Anticancer Activity
A tiered approach, moving from in vitro to in vivo models, is essential for the comprehensive evaluation of new anticancer agents.[9]
The initial screening of 2-phenylpyridine derivatives for anticancer activity typically involves in vitro assays to determine their cytotoxicity and effect on cell proliferation.
-
MTT/MTS Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used colorimetric methods to assess cell viability.[6][10][11] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-phenylpyridine derivative and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell survival and proliferation.[9]
The results of in vitro anticancer activity are often summarized in a table for easy comparison of the potency of different derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4e | MCF-7 | 1-10 | 5-Fluorouracil | 1-10 |
| 4f | SK-MEL-28 | 1-10 | Etoposide | 1-10 |
| 4f | B16-F1 | 10.8 | - | - |
Data adapted from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives.[12]
Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and toxicity.[13] This typically involves xenograft models where human tumor cells are implanted into immunocompromised mice.
Workflow: Preclinical Evaluation of Anticancer Drugs
Caption: Preclinical evaluation workflow for anticancer drug candidates.
Antimicrobial Activity: Combating Infectious Diseases
In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. 2-Phenylpyridine derivatives have emerged as a promising class of compounds with activity against a range of pathogenic microorganisms, including bacteria and fungi.[2][14][15][16]
Spectrum of Antimicrobial Activity
Studies have demonstrated that certain 2-phenyl-N-(pyridin-2-yl)acetamides exhibit antimycobacterial activity, highlighting their potential in the fight against tuberculosis.[2] Additionally, various derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[16]
Experimental Evaluation of Antimicrobial Activity
Standardized methods are crucial for the reliable assessment of the antimicrobial susceptibility of 2-phenylpyridine derivatives.[17]
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the 2-phenylpyridine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.[18][19]
Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain neurodegenerative disorders.[20] 2-Phenylpyridine derivatives have demonstrated potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[21][22]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 2-phenylpyridine derivatives can be attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some diarylpyridine scaffolds are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[8]
-
Inhibition of Cytokine Production: Certain 4-phenylpyridin-2-yl-guanidine derivatives have been identified as inhibitors of the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[22][23]
Experimental Evaluation of Anti-inflammatory Activity
A variety of in vitro and in vivo models are available to assess the anti-inflammatory potential of 2-phenylpyridine derivatives.[24][25][26]
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of inflammatory enzymes like COX-1 and COX-2.[25]
-
Nitric Oxide (NO) Production Inhibition: The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity.[27]
Protocol: Inhibition of Nitric Oxide Production in Macrophages
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 2-phenylpyridine derivative for a short period, followed by stimulation with LPS.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.
-
Carrageenan-Induced Paw Edema: This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.[24][28] The reduction in paw swelling after administration of the test compound is measured.
Neuroprotective Potential: A Frontier for Exploration
Neurodegenerative diseases represent a significant unmet medical need, and the search for neuroprotective agents is an active area of research. While direct studies on the neuroprotective effects of 2-phenylpyridine derivatives are emerging, the structural similarities to other neuroactive compounds suggest their potential in this therapeutic area.
Rationale for Neuroprotective Activity
The potential neuroprotective effects of 2-phenylpyridine derivatives may stem from their anti-inflammatory and antioxidant properties, as both inflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative disorders.
Experimental Evaluation of Neuroprotective Activity
In vitro models are valuable tools for the initial screening of compounds for neuroprotective effects.[29][30][31][32]
-
Cell-Based Assays: Human neuroblastoma cell lines like SH-SY5Y are commonly used to model neurodegenerative conditions.[29][31] Neurotoxicity can be induced by agents such as amyloid-beta (Aβ) peptides (in models of Alzheimer's disease) or 6-hydroxydopamine (in models of Parkinson's disease).[29][33] The ability of a 2-phenylpyridine derivative to rescue cells from this induced toxicity would indicate neuroprotective potential.
Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for an in vitro neuroprotection assay.
Other Potential Biological Activities
The versatility of the 2-phenylpyridine scaffold extends to other biological activities, including insecticidal properties.[34][35][36][37] A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit high insecticidal activities against various pests.[34][35]
Synthesis of 2-Phenylpyridine Derivatives
The synthesis of 2-phenylpyridine derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the C-C bond between the phenyl and pyridine rings.[34][35] Subsequent modifications through reactions like nucleophilic substitution and amidation enable the generation of a diverse library of derivatives for biological screening.[34][35]
Conclusion
The 2-phenylpyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Derivatives based on this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, with an emerging potential in the realm of neuroprotection. The continued exploration of the structure-activity relationships of these compounds, coupled with the application of robust experimental methodologies, will undoubtedly pave the way for the development of novel and effective drugs to address a multitude of human diseases. This guide provides a foundational understanding for researchers to build upon in their quest for the next generation of 2-phenylpyridine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. ijsat.org [ijsat.org]
- 5. amhsr.org [amhsr.org]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ro.uow.edu.au [ro.uow.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. woah.org [woah.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
- 20. benchchem.com [benchchem.com]
- 21. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNF_ overproduction- Beneficial action in models of neuropathic pain and of acute lung Scientific Publications - Bioseb In-Vivo Research [bioseb.com]
- 24. pharmacy180.com [pharmacy180.com]
- 25. researchgate.net [researchgate.net]
- 26. Screening Models of Anti-Inflammatory Drugs | PPTX [slideshare.net]
- 27. ir.vistas.ac.in [ir.vistas.ac.in]
- 28. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 30. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 31. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 32. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 33. innoprot.com [innoprot.com]
- 34. mdpi.com [mdpi.com]
- 35. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. mdpi.com [mdpi.com]
Starting materials for 2-Chloro-4-phenylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of 2-chloro-4-phenylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is typically approached as a multi-step process, commencing with the formation of a 4-phenylpyridine core, followed by N-oxidation, and culminating in a regioselective chlorination. This document provides a comprehensive overview of the starting materials, detailed experimental protocols for each key transformation, and quantitative data to facilitate laboratory-scale synthesis and process development.
I. Synthetic Pathways Overview
The synthesis of this compound is most commonly achieved through a two or three-step sequence starting from commercially available pyridine or its derivatives. The general synthetic logic involves the introduction of the phenyl group at the 4-position of the pyridine ring, followed by activation of the 2-position for chlorination via N-oxidation.
Caption: General synthetic workflow for this compound.
II. Synthesis of 4-Phenylpyridine
The initial step involves the synthesis of the 4-phenylpyridine scaffold. A highly efficient and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction.
Starting Materials for 4-Phenylpyridine Synthesis
| Starting Material | Reagent/Catalyst | Solvent | Yield (%) | Reference |
| 4-Bromopyridine hydrochloride & Phenylboronic acid | 7% Pd/WA30, Cs₂CO₃ | N,N-Dimethylacetamide (DMA) | 100 | [1] |
| 4-Chloropyridine & Phenylboronic acid | 7% Pd/WA30, Cs₂CO₃ | N,N-Dimethylacetamide (DMA) | 100 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the general procedure described by Monguchi, et al.[1].
-
Reaction Setup: In a test tube, combine 7% Pd/WA30 (19.0 mg, 12.5 µmol), the aryl chloride/bromide (250 µmol), phenylboronic acid (375 µmol), and cesium carbonate (163 mg, 500 µmol).
-
Solvent Addition: Add N,N-dimethylacetamide (DMA) (1 mL) to the mixture.
-
Reaction Conditions: Stir the mixture at 80°C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) analysis (eluent: hexane-EtOAc, 5:1).
-
Work-up: Upon completion (typically within 12-24 hours), cool the mixture to room temperature, dilute with diethyl ether (5 mL), and pass through a cotton filter.
-
Extraction: Wash the catalyst on the filter with diethyl ether (2 x 15 mL) and water (3 x 10 mL). Separate the layers of the combined filtrate. Extract the aqueous layer with diethyl ether (20 mL).
-
Purification: Combine the organic layers, wash with water (4 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography (eluent: hexane-EtOAc, 10:1) to yield 4-phenylpyridine.
III. Synthesis of 4-Phenylpyridine-N-oxide
The subsequent step is the N-oxidation of 4-phenylpyridine. This transformation is crucial as it activates the pyridine ring for subsequent nucleophilic substitution at the 2-position. Several oxidation methods are available, offering high yields.
Starting Materials for 4-Phenylpyridine-N-oxide Synthesis
| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |
| 4-Phenylpyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform | 86-90 | [2] |
| 4-Phenylpyridine | Tungstic acid (H₂WO₄) / 30% Hydrogen peroxide | None | 90 | [2] |
| 4-Phenylpyridine | Urea-hydrogen peroxide (UHP) / Formic acid | Formic acid | Not specified | [2] |
Experimental Protocols for N-Oxidation
Method A: Using m-CPBA [2]
-
Reaction Setup: In a suitable flask, dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL) and cool to 0°C with stirring.
-
Reagent Addition: Gradually add 70% m-CPBA (1 equivalent).
-
Reaction Conditions: Stir the resulting mixture at room temperature for 12 hours, monitoring for the complete consumption of the starting material by TLC.
-
Work-up: Dilute the reaction mixture with chloroform and add solid potassium carbonate (4 equivalents). Stir for an additional 10 minutes.
-
Isolation: Separate the solid by filtration. Dry the filtrate with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-phenylpyridine-N-oxide.
Method B: Using Tungstic Acid and Hydrogen Peroxide [2]
-
Reaction Setup: Mix tungstic acid (125.0 mg, 0.500 mmol) with 4-phenylpyridine (1.552 g, 10 mmol) and stir at 60°C for 10 minutes.
-
Reagent Addition: Gradually add 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture.
-
Reaction Conditions: Continue stirring at 60°C for 24 hours.
-
Isolation: Cool the reaction solution to room temperature. The yield can be determined by GC and NMR analysis.
IV. Synthesis of this compound
The final step is the chlorination of 4-phenylpyridine-N-oxide. The use of phosphorus oxychloride (POCl₃) in the presence of a base provides a highly regioselective method for the synthesis of the desired 2-chloropyridine derivative.
Caption: Proposed mechanism for the chlorination of 4-phenylpyridine-N-oxide.
Starting Materials for this compound Synthesis
| Starting Material | Chlorinating Agent | Base | Solvent | Yield (%) | Selectivity | Reference |
| Pyridine-N-oxide | Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane | 90 | 99.2% (for 2-chloropyridine) | [3][4] |
Note: Data is for the analogous reaction with pyridine-N-oxide. Similar high regioselectivity is expected for 4-phenylpyridine-N-oxide.
Experimental Protocol: Chlorination with POCl₃
This protocol is adapted from the highly regioselective method reported by Jung, et al. for the synthesis of 2-chloropyridine.[3].
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylpyridine-N-oxide (60 mmol) and triethylamine (72 mmol) in a suitable solvent such as dichloromethane (48-66 mL).
-
Reagent Addition: Prepare a solution of phosphorus oxychloride (72 mmol) in the same solvent (32 mL). Add this solution dropwise to the stirred solution of the N-oxide at 10°C.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture and maintain it at a gentle reflux for the required time (monitoring by TLC is recommended to determine completion).
-
Work-up: After cooling, concentrate the mixture in vacuo.
-
Isolation and Purification: Treat the residue with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.
V. Conclusion
The synthesis of this compound is a well-established process that can be achieved in high yields through a sequence of reliable and scalable reactions. The Suzuki-Miyaura coupling provides an efficient route to the 4-phenylpyridine core, which can be readily oxidized to the corresponding N-oxide. The final regioselective chlorination using phosphorus oxychloride and a tertiary amine base is a robust method for the introduction of the chlorine atom at the 2-position. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
Stability and Storage of 2-Chloro-4-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-phenylpyridine (CAS No: 42260-39-9). Understanding the stability profile of this versatile building block is critical for its effective use in pharmaceutical synthesis, agrochemical development, and materials science. This document outlines known stability data, recommended storage protocols, and methodologies for assessing its stability.
Core Stability and Storage Recommendations
This compound is a white to off-white crystalline powder that is generally stable under recommended storage conditions.[1] However, like many halogenated pyridines, its stability can be influenced by temperature, light, moisture, and incompatible materials. Adherence to proper storage and handling protocols is crucial to maintain its purity and reactivity.
Summary of Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Specific recommendations include room temperature and refrigeration (0-8°C). | [1][2] |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture. | [3] |
| Container | Keep container tightly closed. | [3] |
| Light | Protect from light. | [4] |
| Incompatibilities | Avoid strong oxidizing agents. | [4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₈ClN |
| Molecular Weight | 189.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥ 95% (HPLC) |
| Boiling Point | 303°C |
| Flash Point | 166°C |
| Density | 1.2 g/cm³ |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, inferences can be drawn from the reactivity of similar compounds, such as other chloropyridines and phenylpyridines.
-
Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding hydroxypyridine derivative. The rate of hydrolysis can be influenced by the electronic effects of the phenyl group.
-
Photodegradation: Exposure to UV light may lead to the degradation of the molecule. Studies on similar compounds like 2-chloropyridine have shown that photodegradation can occur, leading to a variety of intermediate products.[5]
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]
-
Oxidation: Reaction with strong oxidizing agents can lead to the degradation of the pyridine ring and the phenyl group.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in research and development, conducting stability studies is essential. The following are generalized protocols for forced degradation studies, which can be adapted to develop a stability-indicating analytical method.
Forced Degradation Studies
Objective: To intentionally degrade the sample to identify potential degradation products and to validate the specificity of an analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at room temperature (25°C) for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature (25°C) for 24 hours.
-
Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature (25°C) for 12 hours.
-
Thermal Stress: Expose a solid sample of the compound to a temperature of 60°C for 24 hours.
-
Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining parent compound and identify any major degradation products.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.
Initial Chromatographic Conditions:
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizing Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: A logical workflow for assessing the stability of this compound.
References
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. synchem.de [synchem.de]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Phenylpyridine Analogs: Key Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and catalysis. Its derivatives exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, and are crucial components in organic light-emitting diodes (OLEDs) and photoredox catalysis. This technical guide provides a comprehensive overview of the key intermediates and synthetic strategies employed in the preparation of 2-phenylpyridine analogs, with a focus on providing actionable experimental protocols and comparative data to aid in research and development.
Core Synthetic Strategies and Key Intermediates
The construction of the 2-phenylpyridine core and its analogs predominantly relies on the formation of a carbon-carbon bond between a pyridine ring and a phenyl ring. Several key intermediates are central to these syntheses, with the choice of methodology often depending on the desired substitution pattern, functional group tolerance, and scalability. The most prevalent strategies involve transition-metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means to construct the biaryl linkage.
The primary intermediates in these reactions are:
-
Halopyridines (A): 2-chloropyridines and 2-bromopyridines are the most common electrophilic partners in cross-coupling reactions. Their synthesis is well-established, typically proceeding from the corresponding aminopyridines.
-
Phenylboronic Acids (B): These organoboron compounds are widely used nucleophilic partners in Suzuki-Miyaura cross-coupling reactions due to their stability, commercial availability, and tolerance of a broad range of functional groups.
-
Organozinc Reagents (Pyridylzincs) (C): Utilized in Negishi cross-coupling, these reagents are prepared from the corresponding halopyridines and offer high reactivity.
-
Organotin Reagents (Pyridylstannanes) (D): Employed in Stille cross-coupling, these intermediates are known for their tolerance of various functional groups but are associated with toxicity concerns.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision in the development of 2-phenylpyridine analogs. The following tables provide a comparative summary of quantitative data for the synthesis of key intermediates and the subsequent formation of the 2-phenylpyridine core using various cross-coupling methods.
Table 1: Synthesis of Key Halopyridine Intermediates
| Intermediate | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | 2-Aminopyridine | 48% HBr, Br₂, NaNO₂ | Water | 0 to 25 | 2.5 | 86-92 | Organic Syntheses |
| 2-Chloropyridine | Pyridine-N-oxide | POCl₃, Triethylamine | - | Reflux | - | 90 | Semantic Scholar[1] |
| 2-Chloropyrimidine | 2-Aminopyrimidine | Conc. HCl, NaNO₂ | Water | -15 to 0 | 2 | - | Organic Syntheses[2] |
Table 2: Synthesis of Phenylboronic Acid
| Intermediate | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Phenylmagnesium bromide | Trimethyl borate, then H₂O | Ether/Toluene | Reflux | - | - | Georganics |
| (3,4,5-trifluorophenyl)boronic acid | 1-bromo-3,4,5-trifluorobenzene | Mg, Trimethyl borate, then H₂O | Ether | Reflux | 3 | - | Organic Syntheses[3] |
Table 3: Comparative Yields for the Synthesis of 2-Phenylpyridine Analogs via Cross-Coupling Reactions
| 2-Phenylpyridine Analog | Coupling Method | Pyridine Substrate | Phenyl Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | Reductive Cross-Coupling | Pyridine | Iodobenzene | Pd/C | Zn | Water | - | - | ~50 | Request PDF[4] |
| 2-(Mesityl)pyridine | Suzuki-Miyaura | 2-Bromopyridine | Mesitylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/Ethanol/Water | - | - | - | ResearchGate[5] |
| 2,2'-Bipyridine | Negishi | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd/Al₂O₃ | - | - | MW | 1 | - | MDPI[6] |
| Functionalized 2,2'-Bipyridines | Stille | Halopyridine | Organostannane | Pd Catalyst | - | - | - | - | High | ACS Publications[7] |
| 5-Aryl-2-methylpyridin-3-amine | Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | - | Moderate to Good | PMC - NIH |
| 2-Arylpyridines | Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride | (Hetero)aryl boronic acids | Pd(dppf)Cl₂ | - | - | 65-100 | - | 5-89 | Scholarship @ Claremont |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step procedures for the preparation of key intermediates and the execution of the most common cross-coupling reactions.
Synthesis of 2-Bromopyridine
This procedure is adapted from Organic Syntheses.
-
In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 mL of 48% hydrobromic acid.
-
Cool the flask to 10-20°C in an ice-salt bath and add 150 g of 2-aminopyridine over approximately 10 minutes.
-
While maintaining the temperature at 0°C or lower, add 240 mL of bromine dropwise.
-
A solution of 275 g of sodium nitrite in 400 mL of water is then added dropwise over 2 hours, keeping the temperature at 0°C or below.
-
After stirring for an additional 30 minutes, a solution of 600 g of sodium hydroxide in 600 mL of water is added at a rate that keeps the temperature below 20-25°C.
-
Extract the reaction mixture with four 250-mL portions of ether.
-
Dry the combined ether extracts over solid potassium hydroxide for 1 hour and then distill to yield 2-bromopyridine (boiling point 74–75°C/13 mm). The expected yield is 216–230 g (86–92%).
Synthesis of Phenylboronic Acid
This procedure is a general method based on the Grignard reaction.
-
Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent to -78°C and slowly add a solution of trimethyl borate in anhydrous diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield phenylboronic acid, which can be further purified by recrystallization.
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a representative protocol for the synthesis of 2-phenylpyridine analogs.
-
To a reaction vessel, add the 2-halopyridine (1.0 eq), the phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine analog.
Visualization of Synthetic and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis of 2-phenylpyridine analogs and a representative signaling pathway where these compounds have shown biological activity.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 2-phenylpyridine analogs via Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of Thioredoxin Reductase
Research has indicated that some 2-phenylpyridine derivatives exert their anticancer effects by inhibiting thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[8]
Caption: Proposed mechanism of anticancer activity for some 2-phenylpyridine derivatives.
This guide serves as a foundational resource for chemists and researchers engaged in the synthesis and development of 2-phenylpyridine analogs. The provided protocols and comparative data are intended to streamline synthetic efforts and facilitate the discovery of novel compounds with significant therapeutic and technological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02173H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2-Chloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-4-phenylpyridine as the electrophilic partner. This reaction is a powerful tool for the synthesis of 2-aryl-4-phenylpyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. While 2-chloropyridines are known to be less reactive than their bromo or iodo counterparts, successful coupling can be achieved with appropriate optimization of the catalytic system and reaction conditions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.
The use of 2-chloropyridines in Suzuki-Miyaura couplings presents a greater challenge due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult. However, the lower cost and greater availability of chloro-aromatics make them attractive starting materials. Success in coupling 2-chloropyridines often requires the use of specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the activation of the C-Cl bond.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-aryl-4-phenylpyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of 2-Chloropyridines with Various Arylboronic Acids
| Entry | 2-Chloropyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >95 | [2] |
| 2 | 2-Chloropyridine | Phenylboronic acid | PdCl₂(2-(mesityl)pyridine)₂ | K₃PO₄ | Toluene/H₂O | 100 | 85 | [2] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | MW (15 min) | Good to Excellent | [3] |
| 4 | 2-Chloropyridine | 3-Thienylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 85 | [4] |
Note: The data presented in this table is based on the coupling of similar 2-chloropyridine substrates and is intended to provide a general expectation of reactivity. Actual yields for the coupling of this compound may vary and require optimization.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for a specific substrate combination.
Materials
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) or N-heterocyclic carbene (NHC) ligand (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using an aqueous solvent mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or reaction vial)
-
Magnetic stir bar
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent to the reaction vessel. If a biphasic system is used, add the degassed organic solvent followed by the degassed aqueous base solution.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically between 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-aryl-4-phenylpyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Logical Diagram for Reaction Optimization
Caption: A decision tree for troubleshooting and optimizing the reaction conditions.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-phenylpyridine
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[1] For researchers and drug development professionals, the ability to efficiently synthesize substituted pyridines is of great interest, as this motif is a common core in many biologically active molecules. This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 2-Chloro-4-phenylpyridine with various amines.
The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly with heteroaryl chlorides which can be challenging substrates.[3][4]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine from the palladium complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]
Experimental Protocols
Below are representative protocols for the Buchwald-Hartwig amination of this compound with an aromatic and an aliphatic amine. These protocols are based on established procedures for the amination of other challenging heteroaryl chlorides.
Protocol 1: Amination of this compound with Aniline
This protocol describes the coupling of this compound with aniline using a palladium acetate catalyst and a biarylphosphine ligand.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-phenylpyridin-2-yl)aniline.
Protocol 2: Amination of this compound with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol outlines the coupling of this compound with morpholine, a common secondary aliphatic amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Anhydrous reaction vessel (e.g., microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%) to a microwave vial.
-
Add cesium carbonate (1.5 mmol, 1.5 equiv).
-
Add anhydrous dioxane (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C for 16-24 hours with stirring.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane (15 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 4-(4-phenylpyridin-2-yl)morpholine.
Data Presentation
The following table summarizes various reported conditions for the Buchwald-Hartwig amination of related chloro-heterocycles, which can be adapted for this compound. The yields are representative and may vary depending on the specific amine and precise reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 80-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | 75-85 |
| [Pd(IPr)Cl₂]₂ (1) | - | KOt-Bu (1.5) | THF | 80 | 12 | 90-98 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 2-Chloro-4-phenylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-chloro-4-phenylpyridine as a versatile intermediate in the synthesis of pharmaceutical compounds. This building block is particularly valuable in the construction of molecules targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the p38 MAP kinase and VEGFR-2 signaling cascades.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, serving as a scaffold for the synthesis of a diverse range of biologically active molecules.[1] Its utility stems from the presence of a reactive chlorine atom at the 2-position of the pyridine ring, which is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.
The phenyl group at the 4-position provides a foundational structural motif present in numerous kinase inhibitors. This document will focus on the application of this compound in the synthesis of intermediates for inhibitors of p38 mitogen-activated protein kinase (MAPK) and vascular endothelial growth factor receptor 2 (VEGFR-2), two critical targets in modern pharmacology.
Key Synthetic Applications
The primary applications of this compound in pharmaceutical synthesis involve palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer mild and versatile routes to form carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-phenylpyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3][4] In the context of this compound, this reaction is employed to introduce various aryl or heteroaryl substituents at the 2-position, a common feature in many kinase inhibitors.
General Reaction Scheme:
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Representative Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 88 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-phenylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles.[5][6][7] These intermediates are valuable for further functionalization or as key structural elements in certain pharmaceutical agents.
General Reaction Scheme:
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Representative Quantitative Data for Sonogashira Coupling of Halopyridines:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Toluene | 90 | 85 |
| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine | THF | 65 | 88 |
| 4 | 3-Ethynyl-1H-indole | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 79 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 70 | 93 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-phenylpyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[8][9][10][11] This reaction is instrumental in synthesizing aminopyridine derivatives, which are prevalent in a wide range of pharmaceuticals, including kinase inhibitors.
General Reaction Scheme:
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Representative Quantitative Data for Buchwald-Hartwig Amination of Chloropyridines:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 89 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 94 |
| 3 | N-Methylaniline | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 85 |
| 4 | 4-Fluoroaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 80 | 91 |
| 5 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | t-BuOH | 90 | 82 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound are valuable precursors for the synthesis of inhibitors targeting various protein kinases involved in disease progression.
p38 MAP Kinase Inhibitors
The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and inflammation.[3][4][12][13][14] Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Many p38 MAPK inhibitors feature a substituted pyridine core.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
IC₅₀ Values of Representative Pyridine-Based p38 MAPK Inhibitors:
| Compound | p38α IC₅₀ (nM) |
| SB 203580 | 50 |
| Doramapimod | 17[15] |
| Neflamapimod | 51[15] |
| Pyridinylimidazole analog 1 | 48 |
| 4-Phenyl-5-(4-pyridyl)oxazole analog | 10 |
VEGFR-2 Inhibitors
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[1][2][16][17][18] Inhibition of VEGFR-2 signaling is a clinically validated strategy for the treatment of various cancers by blocking tumor angiogenesis. Many small-molecule VEGFR-2 inhibitors incorporate a substituted pyridine scaffold.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
IC₅₀ Values of Representative Pyridine-Based VEGFR-2 Inhibitors:
| Compound | VEGFR-2 IC₅₀ (nM) | Reference Compound | VEGFR-2 IC₅₀ (nM) |
| Pyridine-derivative 1 | 120[13] | Sorafenib | 100[13] |
| Pyridine-derivative 2 | 130[13] | Sunitinib | 39 |
| Nicotinamide-based derivative 1 | 60.83[17] | ||
| Nicotinamide-based derivative 2 | 63.61[17] | ||
| Piperazinylquinoxaline-based derivative | 190[1] |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-4-phenylpyridine via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Synthesis of 2-(Phenylethynyl)-4-phenylpyridine via Sonogashira Coupling
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Cool the reaction to room temperature and pour into a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 3: Synthesis of N-(4-Fluorophenyl)-4-phenylpyridin-2-amine via Buchwald-Hartwig Amination
Materials:
-
This compound
-
4-Fluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and 4-fluoroaniline (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to a wide array of substituted 4-phenylpyridine derivatives. The provided protocols and data serve as a guide for researchers in the design and execution of synthetic strategies targeting important therapeutic targets such as p38 MAPK and VEGFR-2.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnc.ir [ijnc.ir]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. MAP kinase p38 alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application of 2-Chloro-4-phenylpyridine in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-phenylpyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the development of a range of agrochemicals.[1][2] Its unique chemical structure allows for the synthesis of compounds with significant biological activity, including plant growth regulators and insecticides.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for agrochemicals derived from this compound, intended to guide researchers in this field.
I. Application in Plant Growth Regulators
One of the most notable applications of this compound is in the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea, a potent cytokinin-like plant growth regulator.[4][5] This compound, also known as Forchlorfenuron (CPPU), has been shown to enhance fruit size and set in various crops.[6][7]
Quantitative Data: Efficacy of N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) on Cotton Yield
| Year of Study | Treatment | Application Method | Yield Increase (%) | Soil Condition | Reference |
| Year 1 | 250 µmol/mol CPPU | Seed Treatment | 8-20 | Dryland | [8] |
| Year 2 | 5 µmol/mol CPPU | Seedling Spray (Cotyledon Stage) | 8-20 | Dryland | [8] |
| Year 3 | - | - | 8-20 | Dry, Shallow | [8] |
Experimental Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea
Objective: To synthesize N-(2-chloro-4-pyridyl)-N'-phenylurea from 2-chloro-4-aminopyridine, a derivative of this compound.
Materials:
-
2-chloro-4-aminopyridine
-
Phenyl isocyanate
-
Dry acetone
-
Chloroform
-
Alumina (for chromatography)
-
Ether
-
Round-bottom flask
-
Stirrer
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure: [1]
-
Dissolve 257 mg (2 mmol) of 2-chloro-4-aminopyridine in 10 ml of dry acetone in a round-bottom flask.
-
Add 238 mg (2 mmol) of phenyl isocyanate to the solution.
-
Stir the mixture at room temperature for 8 hours.
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography over alumina, using chloroform as the eluent.
-
Collect the eluates containing the desired product.
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Recrystallize the resulting residue from an acetone-ether mixture to obtain pure N-(2-chloro-4-pyridyl)-N'-phenylurea.
-
The expected yield is approximately 364 mg (73.5%).
Caption: Synthesis workflow for N-(2-chloro-4-pyridyl)-N'-phenylurea.
II. Application in Insecticide Development
This compound also serves as a precursor for the synthesis of novel insecticides. Specifically, derivatives of 2-phenylpyridine have demonstrated significant insecticidal activity against various pests.[3][9][10]
Quantitative Data: Insecticidal Activity of 2-Phenylpyridine Derivatives
The following table summarizes the insecticidal activity of various 2-phenylpyridine derivatives against Mythimna separata (armyworm) at a concentration of 500 mg/L.[3]
| Compound | Percent Inhibition (%) against Mythimna separata | Reference |
| 5a | 100 | [3][9][10] |
| 5b | 100 | [3] |
| 5d | 100 | [3][9][10] |
| 5g | 100 | [3][9][10] |
| 5h | 100 | [3][9][10] |
| 5k | 100 | [3][9][10] |
| Other tested compounds | ~70 | [3] |
Experimental Protocol: Leaf-Dipping Bioassay for Insecticide Efficacy
Objective: To assess the insecticidal activity of 2-phenylpyridine derivatives against a target insect pest using the leaf-dipping method.[11][12][13]
Materials:
-
Synthesized 2-phenylpyridine derivatives
-
Acetone (or other suitable solvent)
-
Tween-80 (or other suitable surfactant)
-
Distilled water
-
Fresh, untreated host plant leaves
-
Target insects (e.g., Mythimna separata larvae)
-
Petri dishes or ventilated containers
-
Filter paper
-
Forceps
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions to the desired concentrations (e.g., 500 mg/L).[3] A small amount of surfactant (e.g., 0.1% Tween-80) should be added to the final aqueous solutions to ensure even leaf coverage. A control solution containing only the solvent and surfactant in water should also be prepared.
-
-
Excise fresh, undamaged leaves from the host plant.
-
Using forceps, dip each leaf into the test solution for a uniform period (e.g., 5-10 seconds), ensuring complete immersion.
-
Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place a piece of filter paper in the bottom of a petri dish or ventilated container.
-
Place one treated, dried leaf into each container.
-
Introduce a known number of test insects (e.g., 10 third-instar larvae) into each container.
-
Seal the containers with a ventilated lid.
-
-
Incubation and Assessment:
-
Maintain the containers under controlled environmental conditions (temperature, humidity, and light).
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Insects are considered dead if they are unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration and the control.
-
If multiple concentrations are tested, the data can be used to determine LC50 values through probit analysis.
-
Caption: Workflow for the leaf-dipping insecticidal bioassay.
III. Mode of Action
The precise signaling pathways for many novel agrochemicals derived from this compound are still under investigation. However, based on the classes of compounds synthesized, some general mechanisms can be inferred.
-
Plant Growth Regulators: N-(2-chloro-4-pyridyl)-N'-phenylurea acts as a synthetic cytokinin.[8] Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in cell growth and differentiation, and also affect apical dominance, axillary bud growth, and leaf senescence.
-
Insecticides: The mode of action for novel 2-phenylpyridine-based insecticides is not yet fully elucidated in the provided literature. However, many insecticides targeting lepidopteran pests act as neurotoxins or insect growth regulators. For instance, some interfere with the insect's nervous system by targeting ion channels, while others disrupt the synthesis of chitin, a crucial component of the insect's exoskeleton.[15][16] Further research is required to pinpoint the specific molecular targets of the insecticidal compounds derived from this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. FCKeditor - Resources Browser [nstu.ru]
- 3. mdpi.com [mdpi.com]
- 4. Buy N-(2-Chloro-4-pyridyl)-N′-phenylurea, 97% - 68157-60-8 – 4-CPPU, CPPU, Forchlorfenuron in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. CN1422848A - Preparation method of pyridylphenylurea - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]
- 10. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. entomoljournal.com [entomoljournal.com]
- 13. researchgate.net [researchgate.net]
- 14. rjas.org [rjas.org]
- 15. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with 2-Chloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide array of arylamines.[2][3] Arylamines are crucial structural motifs found in numerous pharmaceuticals and biologically active compounds.[3] This protocol focuses on the application of the Buchwald-Hartwig amination for the coupling of 2-chloro-4-phenylpyridine with various amines, a key transformation for the generation of novel substituted aminopyridine derivatives with potential applications in drug discovery.
The reaction typically involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[5]
Data Presentation: Reaction Parameters for Palladium-Catalyzed C-N Coupling
The following table summarizes typical quantitative data for palladium-catalyzed C-N bond formation reactions involving aryl chlorides, which can be adapted for this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | Catalyst loading typically ranges from 0.1 to 5 mol%.[5][6] |
| Ligand | Xantphos, RuPhos, BrettPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often required for the amination of aryl chlorides.[4] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The choice of base can influence the reaction rate and substrate compatibility.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 25 °C to 110 °C | Reaction temperature is dependent on the reactivity of the substrates and catalyst system.[4] |
| Reaction Time | 4 to 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
| Yield | Moderate to excellent | Yields are highly dependent on the specific substrates and optimized reaction conditions.[7] |
Experimental Protocol: General Procedure for the Amination of this compound
This protocol provides a general methodology for the palladium-catalyzed C-N bond formation between this compound and a representative amine. Optimization of the reaction conditions may be necessary for different amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary/secondary aliphatic amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOt-Bu (e.g., 1.4 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 4-phenylpyridin-2-amine.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the palladium-catalyzed C-N bond formation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) on the pyridine scaffold is a cornerstone reaction in modern medicinal chemistry and drug development. The pyridine motif is a prevalent feature in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] Among halopyridines, 2-chloropyridines are particularly valuable starting materials due to their commercial availability and reactivity towards a wide array of nucleophiles.
The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles, proceeding through a well-established addition-elimination mechanism.[3] This reaction pathway involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which subsequently expels the chloride leaving group to yield the substituted product.[1][3] The ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer complex is a key factor driving the reaction.[3]
These application notes provide a comprehensive overview of SNAr reactions on 2-chloropyridines, including tabulated quantitative data, detailed experimental protocols for various nucleophile classes, and insights into their application in the synthesis of pharmaceutical agents.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the SNAr of 2-chloropyridines with various oxygen-, nitrogen-, and sulfur-based nucleophiles. These data are intended to serve as a guide for reaction optimization.
Table 1: SNAr with Oxygen-Based Nucleophiles
| Nucleophile | 2-Chloropyridine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 2-Chloropyridine | KtBuOK | DMSO | Room Temp | 1-5 | Quantitative |
| Phenol | 2-Chloro-5-nitropyridine | K2CO3 | DMF | 100 | 4 | 95 |
| 4-Methoxyphenol | 2-Chloropyridine | NaH | THF | Reflux | 12 | 88 |
| Sodium Ethoxide | 2-Chloropyridine | - | Ethanol | 78 | - | - |
Table 2: SNAr with Nitrogen-Based Nucleophiles
| Nucleophile | 2-Chloropyridine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 2-Chloropyridine | K2CO3 | Acetonitrile | 80 | 17 | 75 |
| Piperidine | 2-Chloropyridine | None | NMP | 240 (flow) | 0.33 | 88 |
| Aniline | 2-Chloro-3-nitropyridine | Et3N | Ethanol | Reflux | 6 | 92 |
| Cyclopropylamine | 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide | CaO | Diglyme | 135-145 | 6-7 | - |
| Pyrrolidine | 2-Chloro-5-nitropyridine | KF | Water | 100 | 17 | 98 |
Table 3: SNAr with Sulfur-Based Nucleophiles
| Nucleophile | 2-Chloropyridine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octanethiol | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | K2CO3 | Acetonitrile | Room Temp | - | 95 |
| Thiophenol | 2-Chloropyridine | NaH | DMF | 25 | 2 | 90 |
| Sodium thiomethoxide | 2-Chloro-5-nitropyridine | - | Methanol | Reflux | 1 | 97 |
Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction of 2-chloropyridine proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack at the C2 position, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom. The second step involves the elimination of the chloride ion, restoring the aromaticity of the ring.
General Experimental Workflow
A typical experimental workflow for an SNAr reaction involves reaction setup, monitoring, work-up, and purification. For high-throughput screening and optimization, parallel synthesis techniques are often employed.
Experimental Protocols
The following are detailed protocols for the SNAr of 2-chloropyridine with representative oxygen, nitrogen, and sulfur nucleophiles.
Protocol 1: Synthesis of 2-Phenoxypyridine (Oxygen Nucleophile)
Materials:
-
2-Chloropyridine
-
Phenol
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add phenol (1.2 equivalents) and anhydrous DMF.
-
Stir the mixture at room temperature and add finely ground potassium carbonate (1.5 equivalents).
-
Add 2-chloropyridine (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine.
Protocol 2: Synthesis of 2-(Morpholino)pyridine (Nitrogen Nucleophile)
Materials:
-
2-Chloropyridine
-
Morpholine
-
Potassium Fluoride (KF)
-
Water
-
Isopropyl acetate
-
Aqueous Potassium Carbonate solution
-
Reaction vial with a screw cap
-
Heating block
Procedure:
-
In a 5 mL reaction vial, combine 2-chloropyridine (1.0 equivalent, 1.75 mmol), morpholine (1.0 equivalent, 1.75 mmol), and potassium fluoride (2.0 equivalents, 3.50 mmol).[2]
-
Add 1 mL of water to the vial and seal it tightly.[2]
-
Heat the reaction mixture to 100 °C using a heating block for 17 hours.[2]
-
After cooling to room temperature, quench the reaction mixture with an aqueous potassium carbonate solution (40 mL).[2]
-
Extract the product with isopropyl acetate (2 x 30 mL).[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to yield 2-(morpholino)pyridine.
Protocol 3: Synthesis of 2-(Phenylthio)pyridine (Sulfur Nucleophile)
Materials:
-
2-Chloropyridine
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing anhydrous DMF, carefully add sodium hydride (1.1 equivalents) at 0 °C (ice bath).
-
Slowly add a solution of thiophenol (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.
-
Add 2-chloropyridine (1.05 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 2-(phenylthio)pyridine.
Applications in Drug Development
The SNAr reaction of 2-chloropyridines is a key transformation in the synthesis of numerous pharmaceutical agents. The resulting 2-substituted pyridines are integral components of drugs across various therapeutic areas.
Case Study: Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. A key step in its synthesis involves the SNAr of a 2-chloropyridine derivative. Specifically, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide is reacted with cyclopropylamine.[4][5] This nucleophilic substitution is followed by an intramolecular cyclization to form the final tricyclic structure of Nevirapine.[4][5] This example highlights the utility of SNAr in constructing complex heterocyclic systems found in medicinally important molecules.
Conclusion
Nucleophilic aromatic substitution on 2-chloropyridines is a robust and versatile synthetic tool for the preparation of a wide range of 2-substituted pyridines. The predictability of the reaction mechanism, coupled with the broad scope of compatible nucleophiles, makes it an indispensable method in the arsenal of medicinal chemists. The provided data and protocols offer a practical guide for researchers to effectively utilize this important reaction in the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 5. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Chloro-4-phenylpyridine as a Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-4-phenylpyridine as a versatile building block for the generation of novel compounds with potential applications in medicinal chemistry and materials science. This document details key synthetic transformations, provides step-by-step experimental protocols, and summarizes quantitative data to facilitate the design and execution of synthetic strategies.
Introduction
This compound is a valuable heterocyclic starting material in organic synthesis. The presence of a reactive chlorine atom at the 2-position of the pyridine ring allows for a variety of functionalization reactions, while the phenyl group at the 4-position provides a core scaffold that is prevalent in many biologically active molecules. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack, making this compound an excellent substrate for cross-coupling and substitution reactions.[1] This building block is particularly useful in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic compounds.[2][3][4]
Key Synthetic Applications
The primary synthetic transformations involving this compound include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
-
Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various boronic acids or their esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 2-position.[5][6][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse array of 2-amino-4-phenylpyridine derivatives. This is a crucial transformation for the synthesis of many biologically active compounds.[8][9][10]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a variety of functional groups.[1][11][12]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of novel compounds derived from chloro-pyridine starting materials, illustrating the efficiency of the described synthetic methods.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions of Chloro-pyridines
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [7] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 92 | [7] |
| 3 | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | [7] |
| 4 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 73 |[7] |
Table 2: Buchwald-Hartwig Amination of Chloro-pyridines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | High |
| 2 | Benzylamine | Pd(OAc)₂ / Josiphos | K₂CO₃ | Toluene | 110 | Good to Moderate |
| 3 | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | High |
| 4 | Primary Alkylamines | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | High |
Table 3: Biological Activity of 2-Substituted Phenylpyridine Derivatives
| Compound Type | Biological Target | Activity | Reference |
|---|---|---|---|
| 2-Aminothiazole derivative | Pan-Src Kinase Inhibitor | IC₅₀ in nM range | [13] |
| 2-Anilino-pyrimidine | Aurora Kinase A/B Inhibitor | Kᵢ = 8.0 and 9.2 nM | [14] |
| Pyranopyridine derivative | Anticancer (Hep-G2, MCF-7) | More potent than doxorubicin | [11] |
| Pyrazole derivative | Herbicidal Activity | High activity | [15] |
| N-phenylbenzamide derivative | Insecticidal (Mythimna separata) | 100% inhibition at 500 mg/L |[16] |
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-aryl-4-phenylpyridines.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[5]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[7]
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.[5]
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane.[5]
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 2-amino-4-phenylpyridine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 equivalents relative to palladium) to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5-2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).[9]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Signaling Pathway Diagram
Derivatives of this compound have been shown to act as potent kinase inhibitors.[2][13][14] The following diagram illustrates a simplified representation of the Aurora Kinase signaling pathway, a common target for anticancer drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chempanda.com [chempanda.com]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-halopyridines, a crucial reaction in the synthesis of pharmaceuticals and functional materials. The pyridine motif is a key structural element in numerous FDA-approved drugs, and the introduction of alkynyl groups via Sonogashira coupling can significantly alter their biological activity.[1] This document outlines the key reaction parameters, provides detailed experimental procedures, and summarizes reaction conditions and yields for various 2-halopyridine substrates.
Core Concepts
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The general reactivity order for the aryl halide is I > OTf > Br > Cl.[3][4] Consequently, 2-iodopyridines are the most reactive substrates, followed by 2-bromopyridines, while 2-chloropyridines are the least reactive and often require more forcing conditions.[5]
Key Reaction Parameters
Successful Sonogashira coupling of 2-halopyridines is contingent on the careful optimization of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally employed.[1] Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][3] Copper(I) iodide (CuI) is the most frequently used co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide, a key intermediate in the catalytic cycle.[1][2] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[6][7]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[8][9] The choice and loading of the ligand can significantly influence the reaction's efficiency.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction.[1][3] The base can also serve as the solvent in some cases.[4]
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[1] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[3][8][10]
-
Temperature: The reaction temperature depends on the reactivity of the 2-halopyridine. While couplings with 2-iodopyridines can often be performed at room temperature, 2-bromo- and 2-chloropyridines generally require heating.[2][3] However, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[3]
-
Inert Atmosphere: To prevent oxidation and decomposition of the catalyst, the reaction should be carried out under an inert atmosphere, such as argon or nitrogen.[3][8]
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of 2-halopyridines. The specific conditions, including catalyst, ligand, base, solvent, and temperature, should be optimized for each specific substrate combination.
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 2-Bromopyridines
This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[8][9]
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Base (e.g., Et₃N, 2.0 mL per 0.5 mmol of 2-bromopyridine)[8][11]
-
Anhydrous, degassed solvent (e.g., DMF, 4.0 mL per 0.5 mmol of 2-bromopyridine)[8][11]
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and copper(I) iodide.[8]
-
Add the anhydrous, degassed solvent and stir the mixture for 30 minutes at room temperature.[8]
-
Add the 2-bromopyridine derivative and the terminal alkyne to the reaction mixture.[8]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylpyridine.[9]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a generalized procedure based on the principles of copper-free Sonogashira reactions.[6][7]
Materials:
-
2-Halopyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., a bulky, electron-rich phosphine, 4 mol%)
-
Base (e.g., Cs₂CO₃ or an amine base like Et₃N)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC/MS.[12]
-
Upon completion, cool the reaction to room temperature and dilute with water.[12]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of various 2-halopyridines. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [8][11]
| Entry | 2-Amino-3-bromopyridine Substrate | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 92 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 91 |
| 4 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 94 |
| 5 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 85 |
Table 2: Sonogashira Coupling of Various Bromopyridines [13][14]
| Entry | Bromopyridine Substrate | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | PPh₃ (0.2) | 0.2 | Et₃N | NMP | 90 | 3 | 99 |
| 2 | 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | PPh₃ (0.2) | 0.2 | Et₃N | NMP | 90 | 24 | 98 |
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
General Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. books.lucp.net [books.lucp.net]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Activation Strategies in Functionalizing 2-Phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the functionalization of 2-phenylpyridines via C-H activation. This powerful synthetic strategy allows for the direct introduction of new functional groups onto the 2-phenylpyridine scaffold, a privileged structural motif in materials science and medicinal chemistry. The pyridine nitrogen atom acts as an effective directing group, enabling high regioselectivity for functionalization at the ortho-position of the phenyl ring.
This document covers several key transition-metal-catalyzed C-H activation methodologies, including arylation, acylation, alkylation, olefination, borylation, and amination. For each method, a general overview, a detailed experimental protocol for a representative reaction, and a summary of quantitative data are provided. Furthermore, applications of these functionalized 2-phenylpyridines in Organic Light-Emitting Diodes (OLEDs) and as kinase inhibitors in drug discovery are highlighted with relevant data.
I. Palladium-Catalyzed C-H Activation Strategies
Palladium catalysis is a cornerstone of C-H activation chemistry, offering a versatile platform for a wide range of functionalizations of 2-phenylpyridines. The general mechanism involves the formation of a palladacycle intermediate, which then undergoes oxidative addition, migratory insertion, or reductive elimination to afford the functionalized product.
General Workflow for Palladium-Catalyzed C-H Functionalization
Caption: A typical experimental workflow for palladium-catalyzed C-H functionalization of 2-phenylpyridines.
Ortho-Arylation of 2-Phenylpyridine
Overview: Palladium-catalyzed ortho-arylation is a powerful method for the synthesis of biaryl compounds. Various aryl sources, including aryl halides, arylboronic acids, and aryldiazonium salts, can be coupled with 2-phenylpyridine. The choice of oxidant and additives is crucial for achieving high yields.
Experimental Protocol: Ortho-Arylation with Aryl Iodides
This protocol is adapted from a procedure for the direct arylation of 2-phenylpyridine with aryl iodides.
-
Materials:
-
2-Phenylpyridine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
2-Nitrobenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a dry Schlenk tube, add 2-phenylpyridine (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (5 mol%), Ag₂O (0.75 equiv.), and 2-nitrobenzoic acid (1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated 2-phenylpyridine.
-
Quantitative Data for Ortho-Arylation
| Catalyst/Aryl Source | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Arylboronic acid | TBHP, Cu(OTf)₂ | Toluene | 100 | up to 94 | [1] |
| Pd(OAc)₂ / Aryldiazonium salt | Electrochemical | K₂HPO₄, nBu₄NF₄ | RT | up to 75 | [1] |
| Pd(OAc)₂ / Diphenyliodonium chloride | - | DCE | 80 | 89 | [2] |
| Pd(OAc)₂ / Benzyl bromide | TBHP, NMO | Chlorobenzene | 100 | 79 | [2] |
Ortho-Acylation of 2-Phenylpyridine
Overview: The introduction of a carbonyl group at the ortho-position of 2-phenylpyridine can be achieved using various acyl sources such as aldehydes, carboxylic acids, and oxime esters. Dual catalytic systems, combining palladium with photoredox catalysis, have enabled these reactions to proceed under mild conditions.
Experimental Protocol: Dual Photoredox/Palladium-Catalyzed Ortho-Acylation with Oxime Esters
This protocol is based on a method for the ortho-acylation of 2-arylpyridines using oxime esters as the acyl source.[3][4][5]
-
Materials:
-
2-Phenylpyridine
-
Butane-2,3-dione O-acetyl oxime
-
fac-Ir(ppy)₃ (photocatalyst)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Silver trifluoromethanesulfonate (AgOTf)
-
N,N-Dimethylformamide (DMF)
-
Blue LEDs (7 W)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vial, combine 2-phenylpyridine (1.0 equiv.), butane-2,3-dione O-acetyl oxime (1.5 equiv.), fac-Ir(ppy)₃ (1 mol%), Pd(TFA)₂ (5 mol%), and AgOTf (10 mol%).
-
De-gas the vial with an inert gas for 15 minutes.
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Irradiate the reaction mixture with 7 W blue LEDs.
-
Monitor the reaction by TLC.
-
After completion (typically 24 hours), quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the ortho-acylated product.[3]
-
Quantitative Data for Ortho-Acylation
| Acyl Source | Catalyst System | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aldehydes | Pd(OAc)₂ / Phenanthroquinone | Ag₂O | DCE | RT (light) | 82 | [2] |
| Toluene derivatives | Pd(OAc)₂ | TBHP | Chlorobenzene | 120 | 74 | [2] |
| Carboxylic acids | Pd(OAc)₂ | (CF₃CO)₂O | Toluene | 110 | 82 | [2] |
| Oxime esters | Pd(TFA)₂ / fac-Ir(ppy)₃ | AgOTf | DMF | RT (light) | 75 | [3] |
II. Rhodium-Catalyzed C-H Activation Strategies
Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for C-H activation and subsequent functionalization of 2-phenylpyridines, often proceeding via a concerted metalation-deprotonation (CMD) mechanism.
General Mechanism of Rh(III)-Catalyzed C-H Activation
Caption: A generalized catalytic cycle for Rh(III)-catalyzed C-H functionalization of 2-phenylpyridines.
Ortho-Olefination of 2-Phenylpyridine
Overview: Rhodium-catalyzed oxidative olefination (Heck-type reaction) allows for the introduction of vinyl groups at the ortho-position of 2-phenylpyridine. This reaction typically employs a Rh(III) catalyst and a copper-based oxidant.
Experimental Protocol: Rh(III)-Catalyzed Oxidative Olefination
This protocol is adapted from a procedure for the olefination of pyridine derivatives.[6]
-
Materials:
-
2-Phenylpyridine
-
Olefin (e.g., ethyl acrylate)
-
[RhCp*Cl₂]₂
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a screw-capped vial, add 2-phenylpyridine (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas.
-
Add DCE, followed by the olefin (2.0 equiv.).
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the ortho-olefinated product.
-
Quantitative Data for Ortho-Olefination
| Olefin | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ethyl acrylate | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 85 | [6] |
| Styrene | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 78 | [6] |
| N-phenylmaleimide | [Cp*RhCl₂]₂ | - | Propionic acid/DCE | RT (light) | up to 96 |
III. Iridium-Catalyzed C-H Borylation
Overview: Iridium-catalyzed C-H borylation is a highly efficient method for introducing a boronate ester group onto the 2-phenylpyridine scaffold. This transformation is valuable as the resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The regioselectivity is often governed by steric factors.[7][8]
Experimental Protocol: Ortho-Borylation of 2-Phenylpyridine
This protocol is a general procedure for the iridium-catalyzed borylation of heteroarenes.[7][8]
-
Materials:
-
2-Phenylpyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(COD)]₂
-
4,4'-Di-tert-butyl-2,2'-bipyridyl (dtbpy)
-
Tetrahydrofuran (THF) or neat conditions
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox, charge a vial with [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3 mol%).
-
Add THF, followed by 2-phenylpyridine (1.0 equiv.) and B₂pin₂ (1.2 equiv.).
-
Seal the vial and heat at 80 °C for the specified time.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the borylated product.
-
Quantitative Data for C-H Borylation
| Substrate | Catalyst System | Borylating Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Phenylpyridine | [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | Neat | 80 | High | [7][8] |
| CF₃-pyridines | [Ir(OMe)(COD)]₂ / dtbpy | HBpin | Neat | 80 | 52-83 | [9] |
IV. Applications
Organic Light-Emitting Diodes (OLEDs)
Functionalized 2-phenylpyridines are crucial ligands for the synthesis of phosphorescent iridium(III) complexes used as emitters in OLEDs. C-H activation provides a direct route to modify the electronic properties of the ligand, thereby tuning the emission color and efficiency of the resulting OLED device.
Synthesis of an Iridium(III) Complex via C-H Activation
The synthesis typically involves a two-step process: formation of a chloride-bridged iridium dimer followed by reaction with an ancillary ligand. The initial C-H activation occurs during the formation of the dimer.[10]
Workflow for Iridium(III) Complex Synthesis and OLED Fabrication
Caption: A simplified workflow from a C-H functionalized 2-phenylpyridine to a final OLED device.
Performance Data of OLEDs with Functionalized 2-Phenylpyridine Ligands
| Iridium Complex Ligand | Emission Color | Max. EQE (%) | Luminance (cd/A) | CIE (x, y) | Reference |
| (MeO₂CF₃ppy)₂Ir(acac) | Green | 4.18 | 9.04 | (0.32, 0.64) | [2] |
| (BzPP)₂Ir(acac) | Deep Red | - | 8.54 | (0.66, 0.34) | [4] |
| 2-Phenylpyridine derivatives | Bluish-Green | - | 20.4 | - | [11] |
Drug Discovery: Kinase Inhibitors
The 2-phenylpyridine scaffold is present in numerous biologically active compounds. C-H activation offers a streamlined approach to synthesize libraries of substituted 2-phenylpyridines for structure-activity relationship (SAR) studies in drug discovery programs. For instance, derivatives of pyridines and related heterocycles have shown potent activity as kinase inhibitors.
Example: Synthesis of a Pyrazolopyridine Kinase Inhibitor Precursor
While not a direct C-H activation on 2-phenylpyridine itself, the principles of pyridine-directed C-H functionalization are applied to related scaffolds to build complex molecules with potential therapeutic applications. The following table shows the inhibitory activity of some pyridine derivatives against CDK2/Cyclin A2.
Biological Activity Data of Pyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Roscovitine (Reference) | CDK2/Cyclin A2 | 0.394 | [6] |
| Pyridone 1 | CDK2/Cyclin A2 | 0.57 | [6] |
| Nicotinonitrile 4 | CDK2/Cyclin A2 | 0.24 | [6] |
| Pyrazolopyridin-3-amine 8 | CDK2/Cyclin A2 | 0.65 | [6] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Solventless Catalytic C–H and C–X Functionalization without Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Chloro-4-phenylpyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-4-phenylpyridine as a versatile building block in the synthesis of advanced materials for organic electronics. The protocols focus on its application in creating hole-transporting and emissive materials, which are critical components in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
Introduction
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of complex organic molecules. Its unique electronic properties, arising from the combination of the electron-deficient pyridine ring and the phenyl substituent, make it an attractive starting material for the development of novel materials with tailored photophysical and electronic characteristics. The chloro-substituent at the 2-position provides a reactive site for various cross-coupling reactions, enabling the construction of extended π-conjugated systems.
Application in Hole Transport Materials for Perovskite Solar Cells
Recent research has highlighted the importance of the hole transport layer (HTL) in enhancing the stability and efficiency of perovskite solar cells. Phenylpyridine derivatives have been investigated as additives in conventional HTL materials like Spiro-OMeTAD to control void formation and improve thermal stability. Building upon this, this compound can be used as a precursor to synthesize novel hole transport materials (HTMs). By coupling this compound with electron-donating moieties such as carbazole, it is possible to create materials with suitable energy levels for efficient hole extraction from the perovskite layer.
Experimental Protocol: Synthesis of 2-(9H-carbazol-9-yl)-4-phenylpyridine
This protocol describes the synthesis of a potential hole transport material, 2-(9H-carbazol-9-yl)-4-phenylpyridine, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole boronic acid pinacol ester) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound, 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the crude product by column chromatography on silica gel.
Expected Photophysical and Electronic Properties:
The following table summarizes the expected properties of 2-(9H-carbazol-9-yl)-4-phenylpyridine based on data for structurally similar compounds. Actual values may vary.
| Property | Expected Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.3 to -2.5 eV |
| Band Gap (Eg) | 3.1 to 3.3 eV |
| Photoluminescence (PL) Emission (in solution) | 380 - 420 nm (Violet-Blue) |
| Glass Transition Temperature (Tg) | > 100 °C |
Application in Emissive Materials for Organic Light-Emitting Diodes (OLEDs)
The 4-phenylpyridine moiety can be incorporated into emissive materials for OLEDs. The rigid structure and tunable electronic properties allow for the design of efficient blue, green, or even red emitters. By employing cross-coupling reactions, various chromophores can be attached to the 2-position of the 4-phenylpyridine core.
Experimental Protocol: Synthesis of 2-(9-Ethynyl-9H-carbazol-9-yl)-4-phenylpyridine
This protocol outlines the synthesis of a potential blue-emitting material via a Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
9-Ethynyl-9H-carbazole (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a Schlenk flask, add this compound, 9-ethynyl-9H-carbazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Photophysical Properties:
The following table provides expected photophysical properties for 2-(9-Ethynyl-9H-carbazol-9-yl)-4-phenylpyridine, based on similar compounds.
| Property | Expected Value |
| Absorption Maximum (λabs) (in CH₂Cl₂) | 350 - 380 nm |
| Emission Maximum (λem) (in CH₂Cl₂) | 420 - 450 nm (Blue) |
| Photoluminescence Quantum Yield (ΦPL) | 0.4 - 0.7 |
| Excited State Lifetime (τ) | 1 - 5 ns |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Aryl Chlorides
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights for optimizing Suzuki-Miyaura cross-coupling reactions with challenging aryl chloride substrates. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and rationalize your experimental choices.
Aryl chlorides are economically attractive and widely available starting materials, but their high C-Cl bond strength presents a significant hurdle for the initial oxidative addition step in the catalytic cycle.[1] This guide is structured to directly address the common failures and questions that arise when working with these less reactive electrophiles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low to No Product Formation
Q: I've set up my Suzuki coupling with an aryl chloride, but I'm seeing very low conversion to the desired product, or only starting materials remain. What are the likely causes and how can I fix it?
A: This is the most common issue and typically points to a problem with the catalytic system's ability to overcome the high activation barrier of the C-Cl bond. Let's break down the critical factors.
1. Inadequate Catalyst System (The Primary Suspect)
The choice of palladium source and, more importantly, the ligand is paramount for activating aryl chlorides.[1][2]
-
The Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides because they are not electron-rich enough to facilitate the difficult oxidative addition step.[3][4]
-
The Solution: Employ Electron-Rich, Bulky Ligands. The key is to increase the electron density on the palladium(0) center, making it a better nucleophile to attack the C-Cl bond.
-
Bulky Monophosphine Ligands: These are the workhorses for aryl chloride coupling. They promote the formation of a highly reactive, monoligated L-Pd(0) species.
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable and active palladium complexes, making them excellent for activating aryl chlorides.[6][7] PEPPSI-type precatalysts are a convenient option.[8]
-
2. Sub-Optimal Base Selection
The base is not just a spectator; it's essential for activating the organoboron species to facilitate transmetalation.[2][6]
-
The Problem: A base that is too weak may not form the boronate complex efficiently, stalling the catalytic cycle after oxidative addition.
-
The Solution: Match the Base to the System.
-
For aryl chlorides, stronger bases are often required compared to reactions with aryl bromides or iodides.[2]
-
Potassium Phosphate (K₃PO₄): An excellent and commonly used strong base, particularly in solvents like dioxane or toluene.[9]
-
Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a strong and effective base. Potassium carbonate can also be effective, often at higher temperatures.[1][10]
-
Hydroxides (NaOH): Can be very effective, especially in aqueous solvent mixtures.[11]
-
3. Reaction Conditions Not Forcing Enough
-
The Problem: Aryl chloride activation is kinetically slow. Insufficient thermal energy can prevent the reaction from proceeding.
-
The Solution: Increase the Temperature. Reactions involving aryl chlorides often require higher temperatures (e.g., 80-110 °C) than their bromide or iodide counterparts.[9] If your reaction is sluggish at 80 °C, carefully increasing the temperature may be necessary.
Troubleshooting Workflow for No Reaction
Below is a logical workflow to diagnose a failed reaction.
Caption: A step-by-step decision diagram for troubleshooting failed Suzuki reactions with aryl chlorides.
Issue 2: Significant Side Product Formation
Q: My reaction is working, but I'm getting a low yield of my desired product along with significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
A: This indicates that while your catalyst is active, parasitic pathways are competing with the desired cross-coupling.
1. Homocoupling of the Organoboron Reagent
-
The Cause: This side reaction, which forms a biaryl from two molecules of your boronic acid, is often promoted by the presence of oxygen. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then drive the homocoupling pathway.[8]
-
The Solution: Rigorous Exclusion of Oxygen.
-
Degas Your Solvents: Thoroughly degas all solvents (including water) by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9][12]
-
Use an Inert Atmosphere: Ensure your reaction is set up in a flask that has been flame-dried and purged with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[12]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require an initial reduction step that can sometimes promote side reactions.[4]
-
2. Dehalogenation of the Aryl Chloride
-
The Cause: The aryl chloride is reduced, and the chlorine is replaced by a hydrogen atom. This occurs via a palladium-hydride (Pd-H) intermediate. This species can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[9]
-
The Solution: Modify Your Base and Solvent System.
-
Avoid Strong Alkoxide Bases: If possible, avoid bases like sodium ethoxide, especially if using an alcohol solvent.
-
Switch to Aprotic Solvents: Using aprotic solvents like dioxane, toluene, or THF can minimize the formation of Pd-H species from the solvent.[9]
-
Use a Milder Base: If dehalogenation is severe, switching to a milder base like potassium fluoride (KF) might be beneficial, though this may require adjusting other parameters to maintain reactivity.[9]
-
3. Protodeboronation of the Boronic Acid/Ester
-
The Cause: The C-B bond is cleaved and replaced with a C-H bond, destroying your nucleophile. This is particularly problematic for electron-deficient boronic acids.[12]
-
The Solution: Protect the Boronic Acid.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using K₃PO₄ or even K₂CO₃.[12]
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate. These reagents release the active boronic acid species more slowly, keeping its concentration low and minimizing decomposition.[12]
-
Optimize Temperature and Time: Lowering the temperature and shortening the reaction time (once conversion is complete) can reduce the extent of this side reaction.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides so much harder to use than aryl bromides or iodides?
The primary reason lies in the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br or C-I bond. The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium catalyst to this bond.[1][2] A stronger bond means a higher activation energy for this crucial first step of the catalytic cycle, requiring a more reactive (i.e., more electron-rich) catalyst and often more forcing reaction conditions.[1]
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram illustrates the key steps, highlighting the challenge with aryl chlorides.
Caption: The catalytic cycle, emphasizing the challenging oxidative addition step for aryl chlorides.
Q2: Can I use a "ligandless" catalyst like Palladium on Carbon (Pd/C)?
Yes, under certain circumstances. Ligandless Pd/C has been shown to be effective for the Suzuki coupling of aryl chlorides, particularly for those that are "activated" with electron-withdrawing groups.[13][14] However, for electron-rich or sterically hindered aryl chlorides, these systems often fail.[13] It's also important to note that what is termed "ligandless" may involve catalytically active palladium species that leach into the solution.[15] While Pd/C offers the advantage of easy removal by filtration, it is generally less versatile than homogeneous systems with specialized ligands for difficult substrates.[13][14]
Q3: What is the ideal catalyst loading?
For aryl chlorides, catalyst loadings are typically in the range of 1-5 mol %. However, with highly active palladacycle precatalysts or specialized ligand systems, loadings can often be reduced to well below 1 mol %.[1][10] It is always best to start with a standard loading (e.g., 2 mol %) and then optimize downwards once a successful reaction has been established. Extremely low catalyst loadings (ppm level) have been reported but often require highly optimized conditions for specific substrates.[16]
Q4: How do I choose the right solvent?
The solvent must solubilize the reagents and not interfere with the reaction.
-
Aprotic Ethers (Dioxane, THF): Often used in a mixture with water (e.g., 4:1 Dioxane:Water). This combination is effective for a wide range of substrates.[12][17]
-
Aromatic Hydrocarbons (Toluene): A good choice, especially for reactions at higher temperatures and under anhydrous conditions.
-
Polar Aprotic Solvents (DMF): Can be effective but may lead to side reactions at high temperatures.
-
Alcohols/Water: Aqueous systems are environmentally friendly and can be highly effective.[11][16] The choice often depends on the base used; for example, NaOH is highly soluble in water.[11]
General Reaction Parameter Summary
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Catalyst | Pd(0) or Pd(II) precatalyst | Pd(0) is the active species. |
| Ligand | Bulky, electron-rich phosphines (SPhos, XPhos, PCy₃) or NHCs | Increases electron density on Pd to facilitate the difficult oxidative addition step.[1][3] |
| Base | Strong inorganic bases (K₃PO₄, Cs₂CO₃, NaOH) | Required to activate the boronic acid and drive the reaction forward.[1][2] |
| Solvent | Aprotic (Dioxane, Toluene) often with water, or aqueous systems | Must solubilize reagents; aprotic solvents can minimize dehalogenation.[9][11] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome the high activation barrier of the C-Cl bond.[9] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of an unactivated aryl chloride.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 0.02 equiv Pd)
-
Ligand (e.g., SPhos, 0.022 mmol, 0.022 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene or 4:1 Dioxane/Water, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, arylboronic acid/ester, base, palladium precatalyst, and ligand.
-
Seal the vessel. Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the aryl chloride is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Yields in Buchwald-Hartwig Amination of Chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of chloropyridines.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent issue, primarily because the carbon-chlorine bond in chloropyridines is less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Catalyst and Ligand Integrity: Ensure your palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be unreliable at times; consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more cleanly.[1] The choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1]
-
Reaction Conditions: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1] It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Reagent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle.[1] Ensure the base is anhydrous and of high purity. Some sources of sodium tert-butoxide (NaOtBu) may contain traces of sodium hydroxide or moisture, which can negatively impact the reaction.[1]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated. This often occurs when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways.[1]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of a bulky, electron-rich ligand is crucial as it can accelerate reductive elimination, thus minimizing side reactions. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to promote the desired C-N bond formation.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over side reactions.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize water-related side reactions.[1]
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[1]
Factors Influencing Regioselectivity:
-
Catalyst Control: The choice of catalyst and ligand can strongly influence the site of the reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with high selectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the more reactive site. A highly regioselective amination at the C-2 position of 2,4-dichloropyridine can be achieved, allowing for subsequent functionalization at the C-4 position at a higher temperature.[2]
Q4: My starting materials or catalyst are not dissolving well in the reaction solvent. What are my options?
Insolubility is a common reason for poor reaction performance.[1]
Solutions for Solubility Issues:
-
Solvent Screening: While toluene and 1,4-dioxane are common, other solvents like cyclopentyl methyl ether (CPME), t-amyl alcohol, or dimethylformamide (DMF) can be effective. For inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) that have poor solubility in toluene, a more polar solvent or a solvent mixture may be necessary.[1]
-
Agitation: For heterogeneous mixtures, ensure vigorous stirring. The high density of some inorganic bases can cause them to settle, limiting their availability for the reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or inappropriate ligand. | Use a reliable pre-catalyst (e.g., G3/G4 palladacycle). Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, DavePhos, Josiphos).[1] Increase catalyst loading to 3-5 mol%.[1] |
| Non-optimal reaction temperature. | Increase the reaction temperature to 80-110 °C.[1] | |
| Presence of oxygen or moisture. | Ensure a strictly inert atmosphere (Ar or N₂). Use anhydrous, degassed solvents and high-purity, dry reagents.[1] | |
| Ineffective base. | Use a strong, non-nucleophilic base like NaOtBu. If the substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, potentially with a more active catalyst system and higher temperature.[1] | |
| Significant Hydrodehalogenation | Slow reductive elimination. | Use bulky, electron-rich ligands that accelerate C-N bond formation (e.g., SPhos, RuPhos).[1] |
| Presence of water. | Ensure all reagents and solvents are rigorously dried.[1] | |
| Sub-optimal amine stoichiometry. | Use a slight excess of the amine (1.2-1.5 equivalents).[1] | |
| Poor Regioselectivity (Dichloropyridines) | Reaction conditions favor reaction at the undesired position. | Screen different ligands (e.g., Xantphos for C2 selectivity in 2,4-dichloropyridine).[2] Optimize the reaction temperature; lower temperatures may enhance selectivity.[2] |
| Insolubility of Reagents | Poor choice of solvent. | Screen alternative solvents such as CPME, t-AmOH, or DMF. For poorly soluble inorganic bases, use a more polar solvent or a solvent mixture.[1] |
| Poor mixing of heterogeneous reaction. | Ensure vigorous stirring to keep all components suspended.[1] |
Data Presentation
Table 1: Comparison of Ligand Performance in the Amination of Chloropyridines
| Chloropyridine | Amine | Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Aniline | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
| 2-Chloropyridine | Morpholine | RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 92 |
| 3-Chloropyridine | Aniline | BrettPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 88 |
| 4-Chloropyridine | Piperidine | DavePhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 90 |
| 2,4-Dichloropyridine | Aniline | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 90 | 85 (C2-amination)[3] |
Table 2: Effect of Base on the Amination of 2-Chloropyridine with Aniline
| Base | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 95 |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 85 |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 91 |
| LHMDS | Pd₂(dba)₃ / XPhos | THF | 80 | 89 |
Table 3: Effect of Solvent on the Amination of 3-Chloropyridine with Morpholine
| Solvent | Catalyst System | Base | Temp (°C) | Yield (%) |
| Toluene | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 92 |
| 1,4-Dioxane | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 88 |
| Tetrahydrofuran (THF) | Pd(OAc)₂ / RuPhos | NaOtBu | 80 | 75 |
| Dimethylformamide (DMF) | Pd(OAc)₂ / RuPhos | K₂CO₃ | 120 | 81 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Chloropyridine:
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for a few minutes at room temperature.
-
Add the chloropyridine and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Regioselective C2-Amination of 2,4-Dichloropyridine:
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Aniline (1.0 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
Xantphos (0.06 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a microwave vial, combine 2,4-dichloropyridine, aniline, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add argon-degassed 1,4-dioxane.
-
Seal the vial and stir the mixture at 90 °C for 4 hours.
-
Monitor the reaction for the formation of the C2-aminated product.
-
Follow the general workup and purification procedure described above.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Common byproducts in 2-Chloro-4-phenylpyridine synthesis and removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 2,4-dichloropyridine with phenylboronic acid in the presence of a palladium catalyst and a base. Another potential, though less common, route is through nucleophilic aromatic substitution (SNAr).
Q2: What are the primary byproducts I can expect in the Suzuki-Miyaura synthesis of this compound?
A2: The primary byproducts in the Suzuki-Miyaura synthesis include homocoupling products (biphenyl and 2,2'-dichloro-4,4'-bipyridine), the dehalogenated product (4-phenylpyridine), the isomeric product (4-chloro-2-phenylpyridine), and unreacted starting materials (2,4-dichloropyridine and phenylboronic acid). The formation of palladium black, an inactive form of the catalyst, can also be observed.[1][2]
Q3: How does the choice of reaction conditions affect the formation of the isomeric byproduct, 4-Chloro-2-phenylpyridine?
A3: The regioselectivity of the Suzuki-Miyaura coupling on 2,4-dichloropyridine is highly dependent on the choice of the palladium catalyst's ligand.[3] Sterically hindered N-heterocyclic carbene (NHC) ligands can favor coupling at the C4 position, leading to the desired this compound, while other ligand systems might show less selectivity or even favor the C2 position.[3]
Q4: Can I use Nucleophilic Aromatic Substitution (SNAr) to synthesize this compound? What are the potential byproducts?
A4: While less common for this specific transformation, SNAr is a theoretical possibility. The primary challenge is controlling the regioselectivity. Reaction of 2,4-dichloropyridine with a phenyl nucleophile could potentially yield a mixture of this compound and the isomeric 4-Chloro-2-phenylpyridine. The reaction conditions, particularly solvent and temperature, would significantly influence the isomeric ratio.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Low or No Product Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | - Inactive catalyst- Insufficient reaction temperature- Ineffective base- Presence of oxygen deactivating the catalyst | - Use a fresh, active palladium catalyst and appropriate ligand (e.g., SPhos, XPhos for chloropyridines).- Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[1]- Screen different bases such as K₃PO₄ or Cs₂CO₃.[2]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1] |
| Significant amount of dehalogenated byproduct (4-phenylpyridine) | - Protodeboronation of phenylboronic acid | - Use anhydrous solvents and reagents.- Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid to improve stability.[2] |
Presence of Significant Byproducts
| Byproduct | Identification | Removal Strategy |
| Homocoupling products (Biphenyl, 2,2'-dichloro-4,4'-bipyridine) | - GC-MS, LC-MS, NMR | - Column chromatography- Recrystallization |
| 4-Chloro-2-phenylpyridine (Isomer) | - GC-MS, LC-MS, NMR | - Careful column chromatography with an optimized solvent system.- Fractional recrystallization may be possible but can be challenging due to similar polarities. |
| Unreacted 2,4-dichloropyridine | - GC-MS, TLC | - Column chromatography- Acid-base extraction (the product is more basic) |
| Unreacted phenylboronic acid | - TLC, NMR | - Aqueous workup with a basic wash (e.g., sodium bicarbonate solution).- Column chromatography |
| Palladium Black | - Visible black precipitate | - Filtration of the reaction mixture through a pad of celite before workup. |
Quantitative Data on Byproduct Formation
The following table provides a general overview of potential byproduct levels. Actual percentages can vary significantly based on reaction conditions.
| Byproduct | Typical Amount (mol %) | Factors Influencing Formation |
| Homocoupling Products | 5-15% | Presence of oxygen, catalyst system, reaction time |
| Dehalogenated Product | 2-10% | Presence of protic impurities, nature of the base |
| Isomeric Product | 1-50% | Palladium ligand, solvent, temperature[3] |
| Unreacted Starting Materials | Variable | Reaction time, temperature, catalyst loading |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound
This protocol is designed to separate this compound from common byproducts.
Materials:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Standard chromatography column and accessories
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexanes, to elute non-polar byproducts like biphenyl.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., a gradient of 0% to 10% ethyl acetate in hexanes).
-
Monitor the separation by collecting fractions and analyzing them by TLC. The desired product, this compound, is expected to elute after the non-polar impurities. The isomeric byproduct, 4-Chloro-2-phenylpyridine, may have a very similar Rf value, requiring careful fractionation.
-
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of this compound. The choice of solvent is critical and may require some preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene/heptane)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities (like palladium black) are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Acid-Base Extraction for Removal of Non-Basic Impurities
This protocol can be used as a preliminary purification step to remove non-basic or weakly basic impurities from the desired product.[4][5]
Materials:
-
Crude this compound mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The basic this compound will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (check with pH paper). The this compound will precipitate out or can be extracted with fresh organic solvent.
-
Extraction and Drying: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent under reduced pressure.
Visualizations
Caption: Suzuki-Miyaura synthesis of this compound and potential byproducts.
Caption: Decision workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 2-Chloro-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. For instance, in a Suzuki-Miyaura coupling reaction, common impurities may include unreacted starting materials (e.g., 2-chloro-4-bromopyridine or phenylboronic acid), homo-coupling byproducts (e.g., biphenyl), and impurities derived from the phosphine ligand. Isomeric byproducts, such as 4-chloro-2-phenylpyridine, can also be formed depending on the regioselectivity of the reaction.
Q2: My purified this compound is a yellow or brown oil/solid instead of the expected white to off-white crystalline powder. What could be the cause?
A2: Discoloration often indicates the presence of residual catalysts, oxidized impurities, or thermal degradation products. Purification via column chromatography, potentially with the addition of activated carbon, can help remove these colored impurities. Ensure that the purification process is conducted at moderate temperatures to prevent thermal decomposition.
Q3: I am observing streaking or tailing of my product spot on the TLC plate during column chromatography. What can I do to improve the separation?
A3: Streaking or tailing of basic compounds like pyridines on silica gel is a common issue due to the acidic nature of the stationary phase. To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel with a dilute solution of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic silanol groups.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel for the purification of basic compounds.
Q4: Is this compound stable during purification?
A4: this compound can be susceptible to hydrolysis of the chloro group, particularly under strongly acidic or basic conditions, which would lead to the formation of 2-hydroxy-4-phenylpyridine. It is advisable to maintain a neutral pH during aqueous workups and to use neutralized silica gel for chromatography to minimize degradation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystal nucleation.- Introduce a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are preventing crystallization. | - Use a lower-boiling point solvent or solvent mixture.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Perform a preliminary purification by column chromatography to remove impurities before recrystallization. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. The product was not completely precipitated. | - Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal formation.- Minimize the amount of hot solvent used for washing during filtration.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column is overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column. |
| Product elutes with the solvent front. | The eluent is too polar. | - Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate). |
| Product does not elute from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed onto the silica gel. | - Gradually increase the polarity of the eluent.- If the compound is suspected to be strongly adsorbed, consider using a different stationary phase like alumina. |
Experimental Protocols
Recrystallization (General Protocol)
A potential solvent system for the recrystallization of this compound, based on similar compounds, is a mixture of a good solvent and an anti-solvent. A non-polar aromatic solvent in combination with a non-polar aliphatic solvent can be effective. For example, a mixture of benzene and cyclohexane has been used for the recrystallization of a related compound.[1]
Methodology:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene or a mixture of ethyl acetate and hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Flash Column Chromatography (General Protocol)
A common eluent system for the purification of pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A suitable Rf value for the product is typically in the range of 0.2-0.4. A starting point could be a 9:1 mixture of hexanes:ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Purity of this compound from Different Suppliers
| Supplier | Purity Specification | Analytical Method |
| Supplier A | ≥ 95% | HPLC |
| Supplier B | min 98% | Not Specified |
Note: This data is for illustrative purposes and may not reflect the purity of all available commercial samples.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making flowchart for selecting a suitable purification technique.
References
Technical Support Center: Troubleshooting Low Yields in Palladium Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: General Issues and Low Conversion
Question 1: My cross-coupling reaction shows low or no conversion. What are the first things I should check?
Answer: When a reaction fails, a systematic check of the fundamental components is the best approach. Here are the most critical initial checks:
-
Integrity of Catalyst and Ligand: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Phosphine ligands are prone to oxidation.[1]
-
Action: Use a fresh batch of catalyst and ligand, or a more stable pre-catalyst. Ensure they have been stored correctly under an inert atmosphere. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure your conditions promote efficient in-situ reduction to the active Pd(0) species.[1] An insufficient ligand-to-palladium ratio can also lead to catalyst deactivation.[1]
-
-
Quality of Reagents and Solvents: Impurities in your starting materials, base, or solvent can act as catalyst poisons.[2] Oxygen is a common culprit for deactivating the active Pd(0) catalyst.[1]
-
Action: Use high-purity, anhydrous, and thoroughly degassed solvents. Ensure your base is pure and has been stored in a desiccator. If you suspect impurities in your starting materials, consider purification.
-
-
Inert Atmosphere: The catalytic cycle of most palladium cross-coupling reactions is sensitive to oxygen.
-
Action: Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction. Techniques like freeze-pump-thaw cycles for the solvent are highly recommended.
-
Question 2: My reaction starts but does not go to completion. What could be the cause?
Answer: A reaction that stalls is a classic sign of catalyst deactivation during the process.[1] Here are the common causes:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate into palladium black, a visible black precipitate.[1] This can be caused by trace oxygen, high temperatures, or an inappropriate ligand-to-metal ratio.[1]
-
Ligand Degradation: Phosphine ligands can degrade at elevated temperatures, leaving the palladium center unprotected and prone to deactivation.[1]
-
Substrate or Product Inhibition: In some cases, the starting material (especially nitrogen-containing heterocycles like pyridine) or the product formed can coordinate to the palladium center and inhibit catalysis.[3]
To address this, you can try optimizing the reaction conditions, such as lowering the temperature and extending the reaction time, or screening more robust ligands that can better stabilize the catalyst.
Question 3: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?
Answer: The black precipitate is commonly known as "palladium black," which is aggregated, inactive palladium metal.[1][2] Its formation indicates that the catalyst has come out of the catalytic cycle.
-
Causes: This is often caused by high temperatures, the presence of oxygen, impurities, or an insufficient amount of stabilizing ligand.[1]
-
Solutions:
-
Improve your inert gas technique to rigorously exclude oxygen.
-
Ensure a proper ligand-to-palladium ratio (typically between 1:1 and 2:1).
-
Consider using a more robust, sterically bulky ligand that can better stabilize the palladium nanoparticles.
-
Lower the reaction temperature if possible.
-
Section 2: Common Side Reactions
Question 4: I am seeing a significant amount of homocoupling of my starting materials. How can I prevent this?
Answer: Homocoupling is a common side reaction where two molecules of the same starting material couple together. For example, in Suzuki reactions, two molecules of the boronic acid can couple to form a biaryl byproduct.
-
Primary Cause: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[4] For other cross-couplings, using a Pd(II) source can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[4]
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize homocoupling.
-
Slow Addition: In some cases, the slow addition of one of the coupling partners can keep its concentration low, disfavoring the homocoupling reaction.
-
Question 5: In my Suzuki reaction, I suspect protodeboronation is a major issue. How can I minimize this?
Answer: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent, replacing the boron group with a hydrogen atom. This is a common pathway for yield loss, especially with electron-rich or heteroaromatic boronic acids.
-
Contributing Factors: The presence of water and the strength of the base can promote protodeboronation.
-
Mitigation Strategies:
-
Choice of Base: Use a weaker base if possible, or a base known to minimize this side reaction (e.g., K₃PO₄).
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, switching to anhydrous conditions can help.
-
Use More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the boronic acid slowly into the reaction mixture, minimizing its concentration and the rate of protodeboronation.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how different components can affect the yield of various cross-coupling reactions.
Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield
| Catalyst System | Ligand | Ligand:Pd Ratio | Substrate | Yield (%) |
| In-situ from Pd(OAc)₂ | XPhos | 0.8:1 | 4-Chlorotoluene | 44 |
| In-situ from Pd(OAc)₂ | XPhos | 1:1 | 4-Chlorotoluene | 74 |
| In-situ from Pd(OAc)₂ | XPhos | 1.2:1 | 4-Chlorotoluene | 84[5] |
| Pd(PPh₃)₄ | PPh₃ | 4:1 | 2-Bromopyridine | 95 |
| Pd(OAc)₂/SPhos | SPhos | 2:1 | 2-Bromopyridine | 95 |
| PEPPSI-IPr | IPr | 1:1 | 2-Bromopyridine | 98 |
Data compiled from representative studies. Yields are highly substrate and condition-dependent.[5][6]
Table 2: Influence of Base and Solvent on Heck Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF/H₂O (4:1) | 100 | 2 | 79 |
| K₂CO₃ | DMF | 100 | 1 | 81 |
| Et₃N | Water/TBAB | Thermal | - | 95 |
| KOH | Water/TBAB | Thermal | - | 91 |
| Et₃N | Toluene | Thermal | - | 4 |
Data synthesized from studies on the Heck reaction of aryl halides with olefins. TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst.[7][8]
Table 3: Comparative Performance of Bases in a Sonogashira Coupling
| Base | Solvent | Temperature | Yield (%) |
| Et₃N | DMF | 55 °C | 95 |
| i-Pr₂NH | DMF | 55 °C | 94 |
| Piperidine | DMF | 55 °C | 99 |
| Pyrrolidine | DMF | 55 °C | 99 |
| Cs₂CO₃ | 1,4-Dioxane | Room Temp | 95 |
Data for the coupling of an aryl iodide with a terminal alkyne. Amine bases often serve as both the base and part of the solvent system.[9][10]
Table 4: Effect of Base Concentration in Buchwald-Hartwig Amination
| Ligand | Base | Base Equivalents | Catalyst Loading (mol%) | Concentration (M) | Temperature (°C) | Yield (%) |
| XPhos | NaOtBu | 1.7-1.9 | 3.5-4.5 | 0.4 | 80 | >90 |
| Xantphos | NaOtBu | 1.5 | 2.0 | 0.2 | 60 | ~70 |
| XPhos | NaOtBu | 1.5 | 2.0 | 0.2 | 60 | ~85 |
Data is illustrative of optimization studies and shows that increasing base equivalents can improve yield up to an optimal point.[11]
Experimental Protocols
Protocol 1: General Procedure for Ligand/Base Screening in a Suzuki-Miyaura Coupling
This protocol outlines a method for systematically screening different ligands and bases to find optimal conditions for a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
A selection of phosphine ligands (e.g., XPhos, SPhos, PPh₃; 2-4 mol%)
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
An array of reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a flow of inert gas, add the appropriate base to each labeled reaction vial.
-
Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, and palladium pre-catalyst in the chosen solvent to ensure accurate dispensing.
-
Ligand Addition: To each vial, add the corresponding ligand, either as a solid or from a stock solution.
-
Reagent Addition: Add the stock solutions of the palladium pre-catalyst, aryl halide, and boronic acid to each vial.
-
Reaction: Seal the vials, remove them from the glovebox (if used), and place them on a pre-heated stirrer hotplate. Stir the reactions for the desired time (e.g., 12-24 hours) at the set temperature (e.g., 80-110 °C).
-
Analysis: After cooling, take an aliquot from each reaction, dilute it, and filter it. Analyze the samples by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Protocol 2: Diagnosing Catalyst Deactivation
This protocol provides a workflow to investigate suspected catalyst deactivation.
-
Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate (palladium black) is a strong indicator of catalyst agglomeration and deactivation.[1]
-
Kinetic Monitoring:
-
Set up the reaction as usual, but take small, timed aliquots throughout the reaction period (e.g., at 0, 15, 30, 60, 120, and 240 minutes).
-
Quench each aliquot immediately (e.g., by diluting in a cold solvent).
-
Analyze each aliquot by a quantitative method (e.g., qNMR, GC, or HPLC with an internal standard).
-
Plot the product formation over time. A reaction that starts and then plateaus before reaching full conversion suggests catalyst deactivation.[3]
-
-
Control Experiments:
-
"Fresh Catalyst" Spike: If the reaction has stalled, add a second small portion of the catalyst/ligand mixture. If the reaction restarts, it confirms that the initial catalyst had deactivated.
-
High-Purity Reagents: Run a parallel reaction using the highest purity reagents available (e.g., freshly distilled solvent, recrystallized starting materials). If this reaction proceeds to completion while the standard reaction does not, it points to impurities in the original reagents acting as catalyst poisons.[12]
-
Protocol 3: General Procedure for Reagent Purification
Impurities in reagents are a common cause of low yields. Here are general procedures for purifying common components.
A. Recrystallization of Solid Reagents (e.g., Aryl Halides, Bases):
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10][13][14][15]
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[13][14]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[13]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[13][14]
B. Distillation of Liquid Reagents (e.g., Solvents, Liquid Starting Materials):
-
Setup: Assemble a standard distillation apparatus. For air- and moisture-sensitive compounds, perform the distillation under an inert atmosphere.
-
Drying Agents: If the liquid needs to be dried, stir it over an appropriate drying agent (e.g., CaH₂ for amines, Na/benzophenone for ethereal solvents) before distillation.
-
Distillation: Heat the liquid to its boiling point and collect the fraction that distills at a constant temperature.
-
Storage: Store the purified liquid over molecular sieves (if applicable) under an inert atmosphere.
C. Purification of Amines:
-
Many amines can be purified by distillation from a suitable drying agent like KOH or CaH₂.
-
Alternatively, for small scale, passing the amine through a short plug of activated alumina can remove many polar impurities.[5]
Visualizations
Catalytic Cycles and Troubleshooting Workflows
Caption: Generalized catalytic cycle for palladium cross-coupling and common deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Recrystallization [sites.pitt.edu]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. mt.com [mt.com]
Technical Support Center: Efficient Coupling of 2-Chloro-4-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic coupling of 2-chloro-4-phenylpyridine. The following sections address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems encountered during your coupling reactions involving this compound.
Issue 1: Low to No Product Yield
Low or no product formation is a frequent challenge when working with chloropyridines due to the high bond strength of the C-Cl bond, which complicates the initial oxidative addition step in the catalytic cycle.[1] A systematic evaluation of each reaction component is crucial for identifying the root cause.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may prove insufficient.[1]
-
Recommendation: Switch to a more active catalytic system. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][2] For particularly challenging couplings, consider increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[3]
-
-
Ineffective Base: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) in the transmetalation step.[1]
-
Inappropriate Solvent System: The solvent must effectively dissolve the reactants to facilitate the catalytic cycle.[1]
-
Insufficient Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the C-Cl bond.[2]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[1]
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]
-
Issue 2: Significant Side Product Formation
The presence of side products can complicate purification and reduce the yield of the desired coupled product.
Common Side Reactions and Solutions:
-
Hydrodehalogenation (-Cl replaced by -H): This occurs when the aryl chloride is reduced instead of coupled.[3]
-
Recommendation: This side reaction can be prevalent in Buchwald-Hartwig aminations when the reductive elimination of the desired product is slow.[3] Ensure strictly anhydrous conditions and use high-purity, anhydrous bases.[3][4] Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired coupling.[3]
-
-
Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]
-
Protodeboronation (in Suzuki Coupling): This involves the cleavage of the C-B bond of the boronic acid by a proton source.[1]
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for the coupling of this compound?
A1: For the Suzuki coupling of this compound, highly active catalyst systems are required due to the low reactivity of the C-Cl bond.[2] It is recommended to use bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.[2] For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are also highly effective.[3]
Q2: What is the optimal base for my coupling reaction?
A2: The choice of base is highly dependent on the specific reaction type and substrates. For Suzuki couplings with this compound, strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][2] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[3]
Q3: Can I run these coupling reactions under aerobic conditions?
A3: It is strongly advised to run these reactions under an inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation and reduced yields.[1] Oxygen can also promote the homocoupling of boronic acids in Suzuki reactions and terminal alkynes in Sonogashira couplings.[2][5]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][6] It is recommended to take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting material.
Data Presentation
Table 1: Recommended Catalyst Systems for Coupling of this compound
| Coupling Reaction | Palladium Source | Recommended Ligands | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, NHC ligands (e.g., IPr) | 1 - 5 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (G3/G4) | RuPhos, BrettPhos, DavePhos, Josiphos | 1 - 5 |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | cataCXium A, sXPhos, PPh₃ | 1 - 5 |
Table 2: Recommended Bases and Solvents for Coupling of this compound
| Coupling Reaction | Recommended Bases | Recommended Solvents |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane, THF |
| Sonogashira | Et₃N, DIPEA, Cs₂CO₃, K₃PO₄ | DMF, DMSO, NMP, THF, Toluene |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv) to a dry Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed as indicated by TLC or LC-MS.[3]
-
Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Addition of Reactants and Solvent: Add the anhydrous, degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., Et₃N, 2-3 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to a higher temperature (e.g., 60-100 °C) until the reaction is complete.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for this compound.
Caption: A workflow diagram for troubleshooting low yields in coupling reactions of this compound.
References
Technical Support Center: Preventing β-Hydride Elimination in Amination Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent β-hydride elimination, a common side reaction in transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it problematic in my amination reaction?
A1: β-hydride elimination is a decomposition pathway for organometallic intermediates. In the context of a palladium-catalyzed amination, after the formation of the palladium-amido complex, a hydrogen atom from the β-carbon of an alkyl group on the nitrogen or the aryl group can be transferred to the metal center. This process forms a palladium-hydride species and an alkene or an imine, leading to the formation of undesired byproducts, such as a reduced arene (hydrodehalogenation), and ultimately lowering the yield of your desired aminated product.[1][2] For a successful amination, the rate of reductive elimination to form the C-N bond must be significantly faster than the rate of β-hydride elimination.[2]
Q2: What are the essential requirements for β-hydride elimination to occur?
A2: For β-hydride elimination to take place, three primary conditions must be met:
-
Presence of a β-hydrogen: The alkyl group attached to the nitrogen must have a hydrogen atom on the carbon atom that is two bonds away (β-position) from the metal center.[3][4] Substrates like methyl or neopentyl groups, which lack β-hydrogens, cannot undergo this reaction.[3][5]
-
Vacant Coordination Site: The metal complex must have an open or vacant coordination site cis to the alkyl group to allow for the interaction between the β-hydrogen and the metal.[4][5]
-
Syn-Coplanar Conformation: The metal, the α-carbon, the β-carbon, and the β-hydrogen must be able to align in a syn-coplanar arrangement.[4] This geometric requirement is crucial for the transfer of the hydride to the metal center.
Troubleshooting Guide
Problem 1: My primary amination reaction is showing significant hydrodehalogenation of the aryl halide starting material.
-
Potential Cause: β-hydride elimination is competing with the desired C-N reductive elimination.[1][2] This is particularly common when using primary amines.[6]
-
Suggested Solutions:
-
Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand. Bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, BrettPhos), can sterically hinder the formation of the syn-coplanar transition state required for β-hydride elimination and promote faster reductive elimination.[1][7] Chelating phosphine ligands like BINAP or DPPF can also suppress β-hydride elimination by preventing an open coordination site.[1][8]
-
Optimize Reaction Conditions: Lowering the reaction temperature may disfavor β-hydride elimination relative to the desired reductive elimination.[3] Also, consider screening different bases; for instance, weaker bases like cesium carbonate (Cs₂CO₃) may be beneficial in some cases, although they might require higher catalyst loadings.[9]
-
Use an Excess of the Amine: Employing a slight excess of the amine coupling partner can sometimes help to suppress the hydrodehalogenation side reaction.[6]
-
Problem 2: My amination of a secondary amine is proceeding with low yield, and I suspect β-hydride elimination.
-
Potential Cause: Sterically demanding secondary amines can lead to slower rates of C-N bond formation, allowing β-hydride elimination to become a more competitive pathway.[2]
-
Suggested Solutions:
-
Ligand Design: Employ ligands specifically designed to accelerate reductive elimination. Less electron-rich biaryl phosphine ligands can increase the rate of C-N bond formation from the Pd(II)-amido intermediate.[2] Ligands like CPhos have been shown to suppress β-hydride elimination in related cross-coupling reactions.[2]
-
Substrate Modification (if possible): If the structure of your amine can be altered, consider using an analogue that lacks β-hydrogens. For example, using a neopentyl-containing amine would completely prevent this side reaction.[3][4]
-
Data Presentation
The choice of ligand is a critical factor in controlling the competition between the desired C-N coupling and the undesired β-hydride elimination pathway, which leads to a reduced arene byproduct. The following table summarizes the performance of various phosphine ligands in the palladium-catalyzed arylation of a sterically hindered secondary amine, highlighting the impact of ligand structure on product distribution.
| Precatalyst | Ligand | C-N Coupling Yield (%) | Reduced Arene Yield (%) |
| P1 | RuPhos | 23 | 77 |
| P2 | XPhos | 28 | 72 |
| P3 | tBuXPhos | 29 | 71 |
| P4 | CPhos | 35 | 65 |
| P5 | L5 | 52 | 48 |
| P6 | L6 | 73 | 27 |
| P7 | L7 | 91 | 9 |
Reaction conditions: 1a (0.25 mmol), 1b (0.30 mmol), NaOtBu (0.35 mmol), 2 mol % precatalyst, CPME (0.5 mL), 80 °C, 1 h. Yields were determined by GC analysis. Data sourced from[2].
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using a Bulky Biaryl Phosphine Ligand
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol %), and the bulky phosphine ligand (e.g., XPhos, 2-4 mol %) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with the same solvent. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[10][11]
Visualizations
Caption: Mechanism of β-Hydride Elimination.
Caption: Troubleshooting Workflow for β-Hydride Elimination.
Caption: Influence of Ligand Bulk on Reaction Pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. Beta-hydride_elimination [chemeurope.com]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Amination [fishersci.it]
- 11. benchchem.com [benchchem.com]
Scale-up considerations for the synthesis of 2-Chloro-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-phenylpyridine. The following information is intended to assist in overcoming common challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially adaptable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2,4-dichloropyridine with phenylboronic acid, catalyzed by a palladium complex. The reaction is generally regioselective, with the phenyl group preferentially substituting the chlorine atom at the 4-position of the pyridine ring.
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving a low yield?
Low or no product formation in the Suzuki coupling of chloropyridines is a frequent issue, primarily due to the high strength of the carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle challenging.[1] To troubleshoot, a systematic evaluation of each reaction component is necessary.[1]
Q3: What are the common side reactions in this synthesis and how can they be minimized?
The primary side reactions in the Suzuki-Miyaura coupling for this synthesis are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond in the phenylboronic acid by a proton source, resulting in the formation of benzene. To minimize this, ensure anhydrous conditions where possible and consider using boronic esters (e.g., pinacol esters) which are more stable.[1]
-
Homocoupling: This involves the coupling of two phenylboronic acid molecules to form biphenyl, or two 2,4-dichloropyridine molecules. This is often promoted by the presence of oxygen in the reaction mixture.[1] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial to prevent this.[1]
Q4: What are the key safety considerations when scaling up this synthesis?
While Suzuki reactions are generally considered to have a good safety profile for scale-up, there are important considerations.[2] The palladium catalyst, especially when finely divided as in Pd/C, can be pyrophoric. Lower molecular weight alkylphosphine ligands can also be flammable.[2] Exothermic events can occur, particularly in aqueous systems, which could lead to a runaway reaction if not properly controlled with adequate cooling.[3][4] A thorough thermal hazard evaluation is recommended before proceeding to a large scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Catalyst/Ligand Inactivity: The chosen palladium catalyst and ligand are not active enough to break the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] | Switch to a more active catalytic system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[1] |
| Ineffective Base: The base is not strong enough or soluble enough to facilitate the transmetalation step. | Screen stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] If solubility is an issue, a mixed solvent system like dioxane/water can be beneficial.[1] | |
| Low Reaction Temperature: The temperature is insufficient to overcome the activation energy for the oxidative addition of the C-Cl bond. | Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be effective in reducing reaction times and improving yields.[1] | |
| Significant Byproduct Formation | Homocoupling: Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] |
| Protodeboronation: Presence of water or other proton sources leading to the decomposition of phenylboronic acid. | Use anhydrous solvents and reagents. Consider using phenylboronic acid pinacol ester for increased stability.[1] | |
| Formation of 2-phenyl-4-chloropyridine: While the reaction is generally regioselective for the 4-position, some of the 2-substituted isomer can form. | Optimization of the ligand and reaction conditions can improve regioselectivity. Some sterically hindered ligands have been shown to favor C4-coupling.[5] | |
| Difficult Product Purification | Co-elution with Byproducts: The desired product may have similar polarity to byproducts like biphenyl (from homocoupling), making chromatographic separation difficult. | Optimize the reaction to minimize byproduct formation. For purification, consider alternative chromatographic techniques or recrystallization from a suitable solvent system. |
| Residual Palladium: The final product may be contaminated with the palladium catalyst. | Work-up procedures should be designed to remove residual palladium to meet regulatory specifications, especially for pharmaceutical applications.[2] This may involve treatment with activated carbon or specific palladium scavengers. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from a similar procedure for the synthesis of 2-chloro-4-phenylpyrimidine and should be optimized for specific laboratory conditions and scales.[1]
Materials and Reagents
| Reagent/Material | Grade |
| 2,4-Dichloropyridine | ≥98% |
| Phenylboronic Acid | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous |
| 1,4-Dioxane | Anhydrous |
| Water | Deionized |
| Ethyl Acetate | ACS Grade |
| Brine (Saturated NaCl solution) | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
Reaction Setup and Procedure (Laboratory Scale)
-
Inert Atmosphere: To a Schlenk flask, add 2,4-dichloropyridine (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (argon or nitrogen). This cycle should be repeated three times. Add degassed 1,4-dioxane and water (e.g., in a 2:1 to 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Scale-Up Considerations
For scaling up the reaction, the following points should be considered:
-
Reagent Equivalents: The molar ratios of the reactants should be maintained.
-
Catalyst Loading: Catalyst loading can often be reduced on a larger scale, but this requires careful optimization to ensure complete conversion in a reasonable time.
-
Heat Transfer: The exothermic nature of the reaction needs to be managed with an efficient cooling system for the reactor.[3]
-
Mixing: Adequate agitation is crucial to ensure good mass transfer in a larger reaction vessel.
-
Purification: Large-scale purification may require transitioning from column chromatography to crystallization or distillation to be more cost-effective and efficient.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Adapted from Pyrimidine Synthesis) [1]
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | ~71% |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | Varies |
| XPhos Pd G3 (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 18 | Varies |
Note: Yields are illustrative and will vary based on the specific substrate and precise reaction conditions.
Mandatory Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in 2-Chloropyridine Substitutions
For researchers, scientists, and drug development professionals, managing the thermal hazards associated with nucleophilic aromatic substitution (SNAr) reactions of 2-chloropyridine is critical for safe and successful experimentation. This guide provides troubleshooting advice and frequently asked questions to address potential exothermic events.
Troubleshooting Guide: Uncontrolled Exotherms
Issue: Sudden and Rapid Temperature Increase During Nucleophile Addition
An unexpected temperature spike during the addition of a nucleophile (e.g., an amine) to 2-chloropyridine is a sign of a potentially hazardous exothermic reaction.
| Possible Cause | Troubleshooting Steps |
| High Reactivity of Nucleophile | 1. Immediately stop the addition of the nucleophile. 2. Increase cooling to the reactor. 3. If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture. |
| Incorrect Addition Rate | The rate of addition of the nucleophile is too fast, leading to an accumulation of unreacted reagents and a rapid release of heat. Future experiments should employ a slower, controlled addition rate. |
| Inadequate Cooling | The cooling capacity of the experimental setup is insufficient for the scale of the reaction. For future reactions, ensure the cooling bath is at a sufficiently low temperature and that the reactor has adequate surface area for heat exchange. |
| Concentrated Reagents | The use of highly concentrated reagents can lead to a rapid reaction rate and significant heat generation. Diluting one or both of the reactants in a suitable solvent before addition can help to moderate the reaction rate. |
Issue: Slower, but Uncontrolled Temperature Rise After Initial Addition
A gradual but continuous increase in temperature beyond the set point indicates that the heat generated by the reaction is greater than the heat being removed.
| Possible Cause | Troubleshooting Steps |
| Accumulation of Unreacted Nucleophile | Even with a controlled addition, if the reaction rate is slower than the addition rate, the nucleophile can accumulate. This can lead to a delayed but significant exotherm. Stop the addition and allow the reaction to "catch up" before resuming at a slower rate. |
| Change in Agitation | A decrease in stirring speed can lead to poor heat transfer and localized "hot spots" in the reactor. Ensure consistent and adequate agitation throughout the reaction. |
| Exothermic Side Reactions | The observed exotherm may be due to unexpected side reactions. Quench a small aliquot of the reaction and analyze it by a suitable method (e.g., LC-MS, GC-MS) to identify any unexpected products. |
Frequently Asked Questions (FAQs)
Q1: What makes nucleophilic substitution on 2-chloropyridine potentially exothermic?
A1: Nucleophilic aromatic substitution reactions on electron-deficient rings like pyridine are often thermodynamically favorable, leading to the release of significant energy as heat (exothermic). The reaction of 2-chloropyridine with strong nucleophiles, such as primary and secondary amines, can be particularly vigorous.
Q2: How can I assess the potential thermal hazard of my 2-chloropyridine substitution reaction before running it on a larger scale?
A2: Reaction calorimetry is the most effective method for quantifying the thermal hazards of a chemical reaction. A reaction calorimeter can measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise, which are critical parameters for safe scale-up.
Q3: What is a "semi-batch" approach, and how can it improve the safety of these reactions?
A3: In a semi-batch process, one of the reactants (typically the more reactive one, like the nucleophile) is added gradually to the other reactant over a period of time. This approach is inherently safer than a "batch" process (where all reactants are mixed at once) because it limits the amount of unreacted material at any given time, thereby controlling the rate of heat generation.
Q4: Are there specific solvents that can help manage the exotherm?
A4: Solvents with higher heat capacities can absorb more heat for a given temperature rise. Additionally, using a solvent in which the reactants are fully dissolved can improve heat transfer and prevent localized hot spots. However, the choice of solvent must also be compatible with the reaction chemistry.
Q5: What are the key parameters to monitor during an exothermic 2-chloropyridine substitution?
A5: The most critical parameter to monitor is the internal temperature of the reaction mixture. It is also important to monitor the temperature of the cooling bath to ensure it is functioning correctly. For semi-batch reactions, the addition rate of the nucleophile should be carefully controlled and monitored.
Data Presentation: Illustrative Thermal Hazard Data
The following table provides illustrative quantitative data for a hypothetical amination of 2-chloropyridine. Note: This data is for educational purposes only. The actual thermal properties of your specific reaction must be determined experimentally using techniques like reaction calorimetry.
| Parameter | Illustrative Value | Significance |
| Heat of Reaction (ΔHr) | -120 kJ/mol | The total amount of heat released per mole of limiting reactant. |
| Adiabatic Temperature Rise (ΔTad) | 150 °C | The theoretical temperature increase if all the heat of reaction were absorbed by the reaction mass without any cooling. A high ΔTad indicates a significant thermal hazard. |
| Maximum Heat Release Rate (qmax) | 50 W/L | The peak rate at which heat is generated. This value is crucial for ensuring the cooling system can handle the heat load. |
Experimental Protocols
Protocol 1: Screening for Exothermic Potential Using a Small-Scale Batch Reaction
Objective: To qualitatively assess the exothermic potential of a 2-chloropyridine substitution reaction on a small scale.
Materials:
-
2-chloropyridine
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., THF)
-
Round-bottom flask with a magnetic stir bar
-
Thermometer or thermocouple
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyridine (1 equivalent) in the chosen solvent.
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Slowly add the nucleophile (1.1 equivalents) dropwise via syringe while vigorously stirring and monitoring the internal temperature.
-
Observe the temperature change upon addition. A rapid rise in temperature indicates a significant exotherm.
Protocol 2: Controlled Semi-Batch Amination of 2-Chloropyridine
Objective: To safely perform a 2-chloropyridine amination reaction on a laboratory scale by controlling the addition of the nucleophile.
Materials:
-
2-chloropyridine
-
Amine nucleophile
-
Anhydrous solvent (e.g., Toluene)
-
Jacketed reactor with overhead stirring, temperature probe, and cooling circulator
-
Syringe pump for controlled addition
Procedure:
-
Set up the jacketed reactor and charge it with 2-chloropyridine and the solvent.
-
Cool the reactor contents to the desired initial temperature (e.g., 10 °C) using the cooling circulator.
-
Prepare a solution of the amine nucleophile in the same solvent.
-
Using the syringe pump, add the amine solution to the reactor at a slow, controlled rate (e.g., 0.1 equivalents per 10 minutes).
-
Carefully monitor the internal temperature of the reactor. If the temperature rises more than a few degrees above the set point, pause the addition until the temperature stabilizes.
-
After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).
Mandatory Visualization
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Comparison of batch and semi-batch process safety.
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4-phenylpyridine
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 2-Chloro-4-phenylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on how solvent selection critically impacts reaction outcomes. We will move beyond simple protocols to explore the underlying principles governing reactivity, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Reactivity Profile of this compound
This compound is an electron-deficient heteroaromatic compound. Its reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 and C4 positions towards attack by nucleophiles. The chlorine atom at the C2 position serves as an excellent leaving group in these reactions.[1][2]
The general mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this charged intermediate is paramount to the reaction's success and is profoundly influenced by the solvent.[1]
References
Validation & Comparative
A Comparative Reactivity Analysis: 2-Chloro-4-phenylpyridine vs. 2-Bromo-4-phenylpyridine in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the selection of appropriate starting materials is a critical factor that dictates the efficiency, cost, and ultimate success of a synthetic pathway. Halogenated pyridines are foundational building blocks, offering a reactive "handle" for constructing complex molecular architectures. This guide presents an objective, data-supported comparison of the reactivity of two prevalent intermediates, 2-chloro-4-phenylpyridine and 2-bromo-4-phenylpyridine, focusing on their performance in palladium-catalyzed cross-coupling reactions.
Fundamental Principles of Reactivity
The synthetic utility of this compound and 2-bromo-4-phenylpyridine is primarily centered on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the halo-substituent in these transformations is intrinsically linked to the strength of the carbon-halogen (C-X) bond.
The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the C-X bond to a palladium(0) catalyst.[1][2] The energy required to cleave this bond is a key determinant of the reaction's facility. The general trend for C-X bond dissociation energy is C-Cl > C-Br > C-I, with the C-Cl bond being stronger and more stable than the C-Br bond.[3][4][5]
Consequently, in the context of palladium-catalyzed reactions, the reactivity of aryl halides typically follows the inverse order of bond strength: I > Br > Cl .[6][7] This principle predicts that 2-bromo-4-phenylpyridine will be a more reactive substrate than this compound, generally allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.[1][2] Conversely, the stronger C-Cl bond often necessitates more forcing conditions, higher temperatures, and the use of highly active, specialized phosphine ligands to achieve comparable results.[2][8]
Data Presentation: A Comparative Overview
While direct, side-by-side kinetic studies for 2-chloro- and 2-bromo-4-phenylpyridine are not always available, the following tables summarize representative data for analogous 2-halopyridine systems in key cross-coupling reactions, illustrating the established reactivity trends.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The data consistently shows that bromopyridines are more reactive than their chloro counterparts.[2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 / 12 | ~85-95 |
| 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 / 24 | ~80-90 |
Analysis: 2-Bromopyridine can be effectively coupled using standard catalysts like Pd(PPh₃)₄. In contrast, 2-chloropyridine often requires more advanced, electron-rich ligands (e.g., SPhos) and longer reaction times to achieve high yields, reflecting the lower reactivity of the C-Cl bond.[2][9]
Table 2: Buchwald-Hartwig Amination
This reaction is a vital tool for forming C-N bonds. The reactivity difference between bromo- and chloropyridines is also significant in this transformation.[1][2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | Good to Excellent |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | Good |
Analysis: While both substrates can undergo successful amination, 2-chloropyridines generally require more sterically demanding and electron-rich ligands (e.g., XPhos) to facilitate the oxidative addition step and achieve yields comparable to their bromo-analogues.[2][10] The development of such specialized ligands has been crucial for making C-Cl bond amination a synthetically viable route.[11]
Table 3: Sonogashira Coupling
The Sonogashira coupling joins terminal alkynes with aryl halides. The reactivity trend is particularly pronounced in this reaction, with chlorides being substantially less reactive than bromides.[2][12]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | ~85 |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | ~45 |
Analysis: The data clearly illustrates the lower reactivity of 2-chloropyridine in Sonogashira couplings, which results in significantly lower yields even with prolonged reaction times compared to 2-bromopyridine.[2] For this reason, bromo- or iodo-pyridines are the preferred substrates for this transformation.[13][14]
Experimental Protocols
The following are generalized, representative protocols for key cross-coupling reactions. These should serve as a starting point, and optimization may be required for specific substrates.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
-
Objective: To synthesize 2,4-diphenylpyridine from either 2-chloro- or 2-bromo-4-phenylpyridine.
-
Procedure:
-
To an oven-dried Schlenk flask, add the halopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.2: Buchwald-Hartwig Amination
-
Objective: To couple an amine (e.g., morpholine) with 2-chloro- or 2-bromo-4-phenylpyridine.
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.5-10 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).[15]
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add anhydrous solvent (e.g., toluene) and stir for 10-15 minutes to pre-form the catalyst.
-
Add the halopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and follow a standard aqueous work-up and purification by column chromatography as described in Protocol 3.1.
-
Protocol 3.3: Sonogashira Coupling
-
Objective: To couple a terminal alkyne (e.g., phenylacetylene) with 2-chloro- or 2-bromo-4-phenylpyridine.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[14]
-
Add an anhydrous solvent (e.g., toluene or THF) and a suitable base (e.g., Et₃N or i-Pr₂NH).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at the appropriate temperature (e.g., 60-80 °C) until completion is indicated by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
-
Visualizing Reaction Mechanisms and Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selecting between 2-bromo and this compound.
Conclusion
The choice between this compound and 2-bromo-4-phenylpyridine is a strategic decision that balances reactivity, cost, and the specific transformation desired. For palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—2-bromo-4-phenylpyridine is demonstrably the more reactive and versatile substrate.[1] Its weaker C-Br bond facilitates the critical oxidative addition step, allowing for milder conditions and broader catalyst compatibility.
While this compound is often more economical, its use in cross-coupling necessitates more robust catalytic systems, higher temperatures, and longer reaction times.[2] However, significant advances in ligand design have made the coupling of aryl chlorides increasingly feasible. For researchers, the higher upfront reactivity of the bromo-derivative often translates to faster optimization and higher yields, proving more efficient for the rapid synthesis of diverse compound libraries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. benchchem.com [benchchem.com]
Suzuki Coupling Reactivity: 2-Chloro-4-phenylpyridine vs. 2-Bromo-4-phenylpyridine - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds vital to pharmaceutical and materials science. The choice of halo-aromatic substrate is a critical parameter influencing reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the performance of 2-Chloro-4-phenylpyridine and 2-Bromo-4-phenylpyridine in the Suzuki coupling reaction, supported by established chemical principles and representative experimental data.
Principle of Reactivity
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The general order of reactivity for halogens in this step is I > Br > Cl. This trend is attributed to the bond dissociation energies of the C-X bond, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.[1] Consequently, 2-Bromo-4-phenylpyridine is inherently more reactive than this compound, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
While 2-chloropyridines are less reactive, significant advancements in ligand and catalyst development have made their use in Suzuki couplings increasingly viable, offering a more cost-effective and readily available alternative to their bromo counterparts.[1]
Quantitative Data Comparison
While a direct side-by-side experimental comparison of this compound and 2-Bromo-4-phenylpyridine under identical conditions is not extensively documented, the following table presents representative data for analogous 2-halopyridines coupled with phenylboronic acid. This data illustrates the general reactivity trends and expected outcomes.
| Feature | 2-Bromo-4-phenylpyridine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd(OAc)₂ / SPhos | Pd(OAc)₂ / SPhos |
| Typical Base | K₃PO₄ | K₃PO₄ |
| Typical Solvent | 1,4-Dioxane | 1,4-Dioxane |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 2-12 hours | 12-24 hours |
| Expected Yield | Good to Excellent (85-95%) | Moderate to Good (70-90%) |
Note: The data presented is based on typical conditions for similar substrates and is for illustrative purposes. Yields are highly dependent on specific reaction optimization.[1][2]
Experimental Protocol for Comparative Analysis
To facilitate a direct comparison of the two substrates, the following experimental protocol is provided. This procedure can be run in parallel for both this compound and 2-Bromo-4-phenylpyridine to obtain directly comparable data.
Objective: To compare the yield of 2,4'-diphenylpyridine from the Suzuki coupling of the respective 2-halo-4-phenylpyridine with phenylboronic acid under identical conditions.
Materials:
-
This compound or 2-Bromo-4-phenylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halo-4-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous 1,4-dioxane (5 mL).
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2,4'-diphenylpyridine.
-
Determine the isolated yield and characterize the product by NMR and Mass Spectrometry.[1]
Experimental Workflow
Caption: A generalized experimental workflow for the comparative Suzuki-Miyaura coupling.
Conclusion
References
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Phenylpyridine Derivatives
This guide provides a comprehensive comparison of analytical methods for the characterization of 2-phenylpyridine derivatives, a class of compounds of significant interest in materials science, catalysis, and pharmaceutical development.[1][2] As a senior application scientist, the goal is not merely to present protocols but to provide a deeper understanding of the rationale behind choosing a specific analytical technique, ensuring the integrity and validity of the experimental results. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for these important molecules.
The Critical Role of Analytical Characterization
2-Phenylpyridine and its derivatives are foundational building blocks in a variety of applications, from organic light-emitting diodes (OLEDs) to medicinal chemistry.[1][2][3] Their performance in these roles is intrinsically linked to their chemical structure, purity, and stereochemistry. Therefore, rigorous analytical characterization is not just a quality control step but a critical component of research and development, guiding synthesis, optimizing properties, and ensuring reproducibility.
This guide will explore the core analytical techniques, offering a comparative analysis to aid in selecting the most appropriate method for your specific research question. We will delve into the "why" behind the "how," empowering you to make informed decisions in your analytical strategy.
A Comparative Overview of Key Analytical Techniques
The characterization of 2-phenylpyridine derivatives relies on a suite of complementary analytical techniques. Each method provides a unique piece of the puzzle, and often, a combination of techniques is necessary for a complete and unambiguous structural elucidation and purity assessment.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), purity assessment. | Non-destructive, highly informative for structure. | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, suitable for complex mixtures when coupled with chromatography. | Isomers can be difficult to distinguish without fragmentation analysis. |
| Chromatography (HPLC/GC) | Separation and quantification of components in a mixture, purity assessment. | High-resolution separation, quantitative analysis. | Requires reference standards for identification, method development can be time-consuming. |
| UV-Vis & Fluorescence Spectroscopy | Electronic properties, conjugation, concentration. | Sensitive for chromophoric compounds, non-destructive. | Limited structural information, susceptible to environmental factors. |
| FTIR Spectroscopy | Functional groups present in the molecule. | Fast, non-destructive, provides a molecular fingerprint. | Complex spectra can be difficult to interpret fully, not ideal for isomeric distinction. |
| X-ray Crystallography | Absolute 3D molecular structure. | Unambiguous determination of solid-state structure. | Requires a single, high-quality crystal, not applicable to all samples. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including 2-phenylpyridine derivatives.[4] It provides detailed information about the chemical environment of individual atoms (protons and carbons), allowing for the determination of connectivity and stereochemistry.[5]
Causality Behind Experimental Choices: The choice of NMR experiment depends on the specific information required. A simple 1D ¹H NMR is the starting point for any analysis, providing a fingerprint of the molecule and information on the number and type of protons.[5][6] For more complex structures or to confirm assignments, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton couplings, establishing connectivity between adjacent protons, while HSQC correlates protons with their directly attached carbons.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2-phenylpyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to avoid interfering signals from the solvent itself.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.[5]
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons and carbons in the molecule.[7] For 2-phenylpyridine, characteristic signals are observed in the aromatic region (typically δ 7.0-9.0 ppm in ¹H NMR).[8][9]
-
Data Interpretation Example for 2-Phenylpyridine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, 1H), 7.95 (d, 2H), 7.75 (m, 2H), 7.45 (m, 2H), 7.25 (m, 1H).[8]
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6.[8]
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is essential for determining the molecular weight of 2-phenylpyridine derivatives and, with high-resolution mass spectrometry (HRMS), their elemental composition.[11][12]
Causality Behind Experimental Choices: The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method suitable for polar and thermally labile compounds, often used in conjunction with liquid chromatography (LC-MS).[13] Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile and thermally stable derivatives.[13] The choice between these depends on the physicochemical properties of the specific derivative being analyzed.
-
Sample Preparation: [10]
-
Prepare a dilute solution of the 2-phenylpyridine derivative (typically 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]
-
-
LC Method Development:
-
Select a suitable HPLC column. A C18 reversed-phase column is a good starting point for many aromatic compounds.[14][15]
-
Develop a mobile phase gradient. A typical gradient for aromatic compounds might be water and acetonitrile, both with 0.1% formic acid to aid ionization.
-
Optimize the flow rate and gradient to achieve good separation of the analyte from any impurities.
-
-
MS Instrument Setup (Example: ESI-QTOF):
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target analyte.
-
Set the instrument to acquire data in positive ion mode, as pyridine derivatives are readily protonated.
-
-
Data Acquisition and Analysis:
-
Inject the sample onto the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural information. For 2-phenylpyridine, the molecular ion peak is expected at m/z 156.0808 for [M+H]⁺.[16][17]
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[18][19] For 2-phenylpyridine derivatives, it is the primary method for determining purity and for quantitative analysis in various matrices.
Causality Behind Experimental Choices: Method development in HPLC involves a systematic optimization of the stationary phase, mobile phase, and detector. Reversed-phase HPLC with a C18 column is the most common starting point for aromatic compounds.[14][15] The choice of detector is also critical. A Diode Array Detector (DAD) or UV-Vis detector is standard for these chromophoric compounds, providing both quantitative data and UV spectra for peak identification.[19]
-
Sample and Standard Preparation:
-
Accurately prepare a stock solution of the 2-phenylpyridine derivative in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis at a concentration within the calibration range.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical starting gradient would be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength of maximum absorbance for the compound (e.g., 254 nm).
-
-
Data Analysis:
-
Run the calibration standards to generate a calibration curve.
-
Inject the sample and integrate the peak area of the main component and any impurities.
-
Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.
-
Quantify the amount of the 2-phenylpyridine derivative in the sample using the calibration curve.
-
Complementary Spectroscopic Techniques
While NMR, MS, and HPLC form the core of the analytical workflow, other spectroscopic techniques provide valuable complementary information.
-
UV-Vis and Fluorescence Spectroscopy: These techniques are particularly useful for characterizing the photophysical properties of 2-phenylpyridine derivatives, which are often highly fluorescent.[20] They can be used to determine the absorption and emission maxima, quantum yields, and to study interactions with other molecules.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[21] For 2-phenylpyridine derivatives, characteristic bands for C-H, C=C, and C=N stretching and bending vibrations can be observed.[22] Pyridine itself shows characteristic bands that can be used for identification.[23][24][25]
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the solid state.[26] This can be invaluable for resolving ambiguities in stereochemistry.
Conclusion: An Integrated Approach to Characterization
The robust characterization of 2-phenylpyridine derivatives requires a multi-technique, integrated approach. No single technique can provide all the necessary information. By strategically combining the structural detail of NMR, the sensitivity and molecular weight information of MS, and the separation power of HPLC, researchers can confidently determine the structure, purity, and properties of these important compounds. The additional insights from UV-Vis, fluorescence, FTIR, and X-ray crystallography further enrich this understanding, ensuring the quality and reliability of research and development in this exciting field.
References
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scribd.com [scribd.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. rsc.org [rsc.org]
- 9. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]
- 10. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. youtube.com [youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pyridine, 2-phenyl- [webbook.nist.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cet-science.com [cet-science.com]
- 25. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ligands for Buchwald-Hartwig Amination: A Guide for Researchers
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of ligand, which dictates the catalyst's activity, stability, and substrate compatibility. For researchers, scientists, and drug development professionals, selecting the optimal ligand is a crucial step in developing robust and efficient synthetic routes. This guide provides a head-to-head comparison of commonly employed ligands, supported by experimental data, to facilitate informed decision-making in your research endeavors.
Ligand Classes at a Glance
The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated phosphine-based ligands. These can be broadly categorized into two main classes: monodentate biaryl phosphines and bidentate phosphines.
Monodentate Biaryl Phosphine Ligands (Buchwald Ligands): This class, often referred to as "Buchwald ligands," is characterized by a biaryl backbone with a phosphino group substituted on one of the aryl rings. These ligands are typically bulky and electron-rich, which promotes the formation of highly active, monoligated palladium species. Prominent examples include XPhos, SPhos, and RuPhos.[1]
Bidentate Phosphine Ligands: These ligands possess two phosphino groups that can chelate to the palladium center. The geometry and electronic properties of the backbone connecting the two phosphine moieties significantly influence the catalytic activity. Well-known examples include BINAP, DPPF, Xantphos, and Josiphos.[2] A notable advancement in this class is N-Xantphos, which features a deprotonatable N-H group that enhances catalytic activity, particularly for challenging substrates.[3][4]
Performance Comparison of Key Ligands
The selection of a ligand is highly dependent on the specific substrates and desired reaction conditions. The following tables provide a comparative summary of ligand performance in various Buchwald-Hartwig amination reactions, with data compiled from peer-reviewed literature.
Table 1: Amination of Unactivated Aryl Chlorides
The coupling of unactivated aryl chlorides is a challenging transformation due to the strength of the C-Cl bond. This reaction often serves as a benchmark for ligand performance.
| Entry | Aryl Chloride | Amine | Ligand | Pd Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Aniline | NIXANTPHOS | Pd(OAc)₂ | NaOtBu | Toluene | 25 | 2 | 98 | [3][5] |
| 2 | 4-Chlorotoluene | Aniline | Xantphos | Pd(OAc)₂ | NaOtBu | Toluene | 25 | 24 | <5 | [3] |
| 3 | 4-Chlorotoluene | Aniline | XPhos | Pd(OAc)₂ | NaOtBu | Toluene | 25 | 24 | 15 | [3] |
| 4 | 4-Chlorotoluene | Aniline | SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 25 | 24 | <5 | [3] |
| 5 | 4-Chlorotoluene | Aniline | RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 25 | 24 | <5 | [3] |
As demonstrated in Table 1, NIXANTPHOS (a derivative of N-Xantphos) shows exceptional reactivity for the amination of an unactivated aryl chloride at room temperature, significantly outperforming its parent ligand Xantphos and several widely used Buchwald ligands under these mild conditions.[3][4][5]
Table 2: Amination of Heteroaryl Halides
The coupling of heteroaryl halides is of great importance in medicinal chemistry. The choice of ligand is crucial to avoid catalyst inhibition by the heteroatom and to achieve high yields.
| Entry | Heteroaryl Halide | Amine | Ligand | Pd Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | n-Octylamine | Josiphos (CyPF-tBu) | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | 80 | 18 | 95 | [6] |
| 2 | 2-Chloropyridine | n-Octylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | 80 | 18 | 65 | [6] |
| 3 | 3-Bromopyridine | Morpholine | Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 16 | 92 | [7] |
| 4 | 3-Bromopyridine | Morpholine | BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 16 | 78 | [7] |
The data in Table 2 highlights the effectiveness of the bidentate ligand Josiphos for the amination of a challenging heteroaryl chloride, providing a higher yield compared to the monodentate XPhos.[6] For a different heteroaryl bromide, Xantphos proved to be a highly effective ligand.[7]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthetic chemistry. Below are representative protocols for ligand screening and a general procedure for a Buchwald-Hartwig amination reaction.
Protocol 1: High-Throughput Ligand Screening
This protocol describes a general workflow for the rapid screening of multiple ligands for a specific Buchwald-Hartwig amination reaction using a 96-well plate format.[8][9]
Materials:
-
96-well reaction block with glass vials and septa caps
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler or multichannel pipette
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)
-
Library of phosphine ligands
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for GC analysis
Procedure:
-
Plate Preparation: In an inert atmosphere, dispense the solid reagents (palladium precatalyst, ligand, and base) into each well of the 96-well plate.
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, and internal standard in the chosen anhydrous solvent.
-
Reagent Addition: Using an automated liquid handler or multichannel pipette, dispense the stock solutions into the respective wells.
-
Reaction: Seal the 96-well plate and place it in a pre-heated reaction block with stirring for the desired time.
-
Quenching and Sample Preparation: After the reaction is complete, cool the plate to room temperature. Add a quenching solution (e.g., saturated aqueous NH₄Cl) to each well. Dilute the samples with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Analysis: Analyze the samples by GC-MS to determine the conversion to the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for a gram-scale Buchwald-Hartwig amination reaction.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (5 mL)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to the Schlenk flask.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the aryl halide and amine via syringe, followed by the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams were generated using Graphviz.
References
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 8. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Palladium Catalysts for C-N Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the various synthetic methods, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forging these crucial linkages.[1][2] The efficacy of this reaction is highly dependent on the choice of the palladium catalyst system, which typically comprises a palladium precursor and a specialized ligand. This guide provides a comparative analysis of common palladium catalysts, supported by experimental data, to assist researchers in selecting the optimal catalyst for their C-N coupling reactions.
Catalytic Performance: A Head-to-Head Comparison
The performance of a palladium catalyst in C-N coupling is critically influenced by the nature of the ligand attached to the palladium center. Bulky, electron-rich phosphine ligands have proven to be particularly effective in facilitating the key steps of the catalytic cycle.[1] Below is a table summarizing the performance of several widely used palladium catalyst systems in the Buchwald-Hartwig amination of an aryl halide with an amine.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | Haloarenes | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [1] |
| Pd₂(dba)₃ / BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [1] |
| Pd(OAc)₂ / SPhos | Haloarenes | - | Cs₂CO₃ | THF | - | - | High | [1] |
| Pd(dba)₂ / XPhos | 4-chlorotoluene | morpholine | NaOt-Bu | Toluene | RT | 5 min (stir) | - | [1] |
| PdCl₂(dppf) | 2,5-diiodopyrazine | - | - | - | - | - | High | [3] |
| [Pd(NHC)(η³-R-allyl)Cl] | - | - | Weak Base | - | - | - | - | [4] |
Note: "Good to Excellent" and "High" yields are as reported in the cited literature, which often indicates yields typically above 80%. Reaction times and specific yields can vary significantly with the specific substrates used.
The Evolution of Catalyst Systems
The development of palladium catalysts for C-N coupling has progressed through several generations, each offering improved reactivity, stability, and substrate scope.[1] Early systems often relied on simple phosphine ligands, which were effective for the coupling of aryl bromides with secondary amines.[1] The introduction of bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and Hartwig, dramatically expanded the scope to include less reactive aryl chlorides and a wider range of primary and secondary amines.[1][5] More recently, the development of pre-formed palladium precatalysts has offered advantages in terms of air and moisture stability, as well as improved catalytic activity.[6] These precatalysts readily form the active Pd(0) species in situ upon exposure to a base.[6]
Experimental Workflow for a Typical C-N Coupling Reaction
The following diagram illustrates a generalized workflow for performing a palladium-catalyzed C-N coupling reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N coupling of an aryl halide with an amine using a Pd(OAc)₂/X-Phos catalyst system.[1][3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous, deoxygenated toluene (or other suitable solvent like dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[1]
-
Solvent and Reactant Addition: Add the anhydrous, deoxygenated solvent to the flask. Stir the mixture for a few minutes at room temperature. Then, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).[1][3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Conclusion
The choice of palladium catalyst is a critical parameter in the success of C-N coupling reactions. While traditional systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands like X-Phos and SPhos remain highly effective, the development of advanced precatalysts continues to offer improvements in terms of stability, activity, and ease of use.[1][6] For researchers and professionals in drug development, a thorough understanding of the available catalyst systems and their respective strengths is essential for the efficient and reliable synthesis of nitrogen-containing molecules. The data and protocols presented in this guide serve as a starting point for catalyst selection and reaction optimization in this vital area of synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2-Chloro-4-phenylpyridine
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Chloro-4-phenylpyridine is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of impurities can significantly impact reaction yields, downstream processability, and the safety and efficacy of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. The performance of each method is supported by illustrative experimental data to aid in the selection of the most suitable technique for specific analytical needs.
Comparison of Analytical Method Performance
The choice of an analytical method for purity determination is often a balance between the required precision, sensitivity, sample throughput, and the nature of the analyte and its potential impurities. While HPLC is a versatile and widely used technique, GC and qNMR offer orthogonal approaches that can provide a more comprehensive purity profile.
Table 1: Comparison of HPLC, GC, and qNMR for Purity Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with flame ionization detection. | Absolute quantification based on the direct proportionality between the integral of a specific proton signal and the number of nuclei, using a certified internal standard.[1][2] |
| Primary Application | Routine purity testing, separation of non-volatile and thermally labile impurities.[3] | Purity testing of volatile compounds and analysis of residual solvents.[4] | Absolute purity determination without the need for a specific reference standard of the analyte; certification of reference materials.[5][6] |
| Linearity (R²) | > 0.999 | > 0.999 | Not directly applicable (primary method). |
| Limit of Detection (LOD) | 0.01 - 0.05% | 0.01 - 0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% | 0.03 - 0.15% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 1.0% |
| Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate | High |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the purity assessment of a wide range of organic molecules, including this compound. Reversed-phase HPLC is particularly well-suited for this compound due to its polarity.
Illustrative HPLC Method Validation Data
The following tables present illustrative data for a proposed stability-indicating HPLC method for this compound, developed and validated according to ICH guidelines.[7][8]
Table 2: System Suitability Test (SST) Results for the Proposed HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (for this compound) | ≤ 2.0 | 1.1 |
| Theoretical Plates (for this compound) | ≥ 2000 | 8500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |
| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.2% |
Table 3: Validation Summary of the Proposed HPLC Method
| Validation Parameter | Result |
| Linearity (Concentration Range: 1 - 150 µg/mL) | |
| Correlation Coefficient (r²) | 0.9998 |
| Precision | |
| Repeatability (% RSD, n=6) | 0.5% |
| Intermediate Precision (% RSD, n=12) | 0.8% |
| Accuracy (% Recovery) | |
| 80% Level | 99.5% |
| 100% Level | 100.2% |
| 120% Level | 99.8% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the main peak. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
HPLC Method Protocol
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase (initial composition) to a working concentration of about 0.1 mg/mL.
Gas Chromatography (GC) Method Protocol
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
Quantitative NMR (¹H-qNMR) Method Protocol
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have a signal that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of scans: 8 to 16.
-
-
Data Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved signal of this compound and a signal from the internal standard. The absolute purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[6]
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC Purity Assessment.
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is contingent upon the specific requirements of the analysis.
-
HPLC is a versatile and robust method for routine quality control, capable of separating a wide range of potential impurities. Its high throughput and moderate complexity make it a workhorse in many analytical laboratories.
-
GC is a valuable alternative, particularly for the analysis of volatile impurities and residual solvents that may not be readily detected by HPLC.
-
¹H-qNMR serves as a powerful primary method for determining absolute purity without the need for a specific reference standard of this compound.[2] It is an excellent orthogonal technique to confirm the purity values obtained by chromatographic methods and is particularly useful for the certification of in-house reference standards.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC can be used for routine analysis of batch-to-batch consistency, while qNMR can be used to certify the primary reference standard, and GC can be employed to quantify residual solvents. This multi-faceted approach ensures a thorough understanding of the impurity profile and provides a high degree of confidence in the quality of this compound for its intended use in research and development.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
A Comparative Analysis of Leaving Groups in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex aromatic molecules central to the pharmaceutical and materials sciences. The efficiency of an SNAr reaction is profoundly influenced by the nature of the leaving group on the aromatic ring. This guide provides an objective comparison of common leaving groups, supported by experimental data, to aid in the rational design and optimization of SNAr reactions.
The "Element Effect": A Counterintuitive Trend in Reactivity
In contrast to aliphatic nucleophilic substitution (SN2), where the leaving group ability of halogens follows the order I > Br > Cl > F, SNAr reactions exhibit a reversed trend, often referred to as the "element effect".[1][2] For many activated aromatic systems, the reactivity order is F > Cl ≈ Br > I.[3][4] This phenomenon arises because the rate-determining step in the two-step addition-elimination mechanism of SNAr is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[5][6] The high electronegativity of fluorine powerfully withdraws electron density from the aromatic ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack.[5][7] The strength of the carbon-halogen bond, which is greatest for the C-F bond, is less critical as this bond is broken in the second, faster step of the reaction.[5][8]
Quantitative Comparison of Leaving Group Reactivity
The following table summarizes the kinetic and activation parameters for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. This data provides a quantitative measure of the relative reactivity of different leaving groups.
| Leaving Group | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate (vs. Iodo) | ΔH‡ (kcal/mol) | -TΔS‡ at 25°C (kcal/mol) |
| -F | 4.5 x 10⁻¹ | 3309 | 13.3 | 10.9 |
| -NO₂ | 2.4 x 10⁻³ | 17.6 | 15.6 | 10.9 |
| -Cl | 3.1 x 10⁻⁴ | 2.28 | 17.1 | 10.8 |
| -Br | 3.8 x 10⁻⁴ | 2.79 | 16.5 | 11.0 |
| -I | 1.36 x 10⁻⁴ | 1.00 | 17.6 | 10.8 |
Data sourced from the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol, as reported in scientific literature.[1][9]
Experimental Protocols
General Procedure for Kinetic Measurements of SNAr Reactions
This protocol outlines a general method for determining the reaction kinetics of a 1-substituted-2,4-dinitrobenzene with a nucleophile, such as an amine, using UV-Vis spectroscopy.[10][11]
Materials:
-
1-substituted-2,4-dinitrobenzene (e.g., 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene)
-
Nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., methanol, acetonitrile, DMSO)[7]
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Inert atmosphere setup (e.g., nitrogen or argon), if using moisture-sensitive reagents
Solution Preparation:
-
Substrate Stock Solution: Prepare a stock solution of the 1-substituted-2,4-dinitrobenzene in the chosen anhydrous solvent at a known concentration (e.g., 1.0 x 10⁻² M).[3]
-
Nucleophile Stock Solution: Prepare a series of stock solutions of the nucleophile in the same solvent at various known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.). The nucleophile concentration should be in large excess compared to the substrate to ensure pseudo-first-order kinetics.[12]
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Place a quartz cuvette containing the appropriate concentration of the nucleophile solution in the spectrophotometer and use this as the blank.
-
To initiate the reaction, add a small, known volume of the substrate stock solution to the cuvette containing the nucleophile solution. Quickly mix the solution. The final concentration of the substrate should be low enough to give a measurable absorbance change (e.g., ~5 x 10⁻⁵ M).
-
Immediately begin monitoring the increase in absorbance of the product at its λmax (e.g., 380 nm for 1-piperidino-2,4-dinitrobenzene) over time.[1]
-
Record the absorbance data at regular intervals until the reaction is complete (i.e., the absorbance value becomes constant).
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
Plot the calculated k_obs values against the concentration of the nucleophile. The slope of this line will give the second-order rate constant (k) for the reaction.
Mandatory Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. flinnsci.com [flinnsci.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2-Phenylpyridine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthesized compounds is a critical checkpoint in the discovery and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-phenylpyridine and its derivatives, complete with experimental data and detailed protocols.
The structural integrity of a synthesized molecule like 2-phenylpyridine, a key building block in organic light-emitting diodes (OLEDs) and pharmaceutical agents, dictates its physical, chemical, and biological properties.[1] Therefore, a multi-faceted analytical approach is essential to confirm the identity, purity, and three-dimensional arrangement of the target compound. This guide focuses on the most common and powerful techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Analytical Techniques
Each analytical technique provides a unique piece of the structural puzzle. While NMR and MS are excellent for elucidating the connectivity and molecular weight of a compound, X-ray crystallography offers the definitive determination of its solid-state structure.
| Analytical Technique | Information Provided | Sample Requirements | Instrumentation |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships.[2] | Soluble sample (milligram scale) in a deuterated solvent.[2] | NMR Spectrometer (e.g., 400, 600 MHz).[2] |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[2] | Microgram to nanogram quantities, solid or in solution.[2] | Mass Spectrometer (e.g., GC-MS, LC-MS, ESI-QFT).[3] |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry.[2] | High-quality single crystal (typically 0.1-0.5 mm).[2][4] | Single-crystal X-ray diffractometer.[2] |
Experimental Data for 2-Phenylpyridine
The following tables summarize key experimental data for the parent 2-phenylpyridine molecule, providing a baseline for comparison with synthesized derivatives.
NMR Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) [5]
| Proton Assignment | Chemical Shift (δ, ppm) |
| Pyridine-H6 | 8.70 (d, J = 4.4 Hz) |
| Phenyl-H2'/H6' | 7.95 (d, J = 8.8 Hz) |
| Pyridine-H3/H4/H5 | 7.80 – 7.66 (m) |
| Phenyl-H3'/H4'/H5' | 7.45 (d, J = 8.8 Hz) |
| Pyridine-H5 | 7.30 – 7.21 (m) |
¹³C NMR (101 MHz, CDCl₃) [5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine-C2 | 157.4 |
| Pyridine-C6 | 149.6 |
| Phenyl-C1' | 139.4 |
| Pyridine-C4 | 136.7 |
| Phenyl-C2'/C6' | 128.9 |
| Phenyl-C3'/C5' | 128.7 |
| Phenyl-C4' | 126.9 |
| Pyridine-C5 | 122.1 |
| Pyridine-C3 | 120.6 |
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) [6]
| m/z | Relative Intensity | Assignment |
| 155 | 100.0 | [M]⁺ (Molecular Ion) |
| 154 | 61.7 | [M-H]⁺ |
| 128 | 9.5 | [M-HCN]⁺ |
| 127 | 11.1 | [M-H-HCN]⁺ |
| 77 | 11.6 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the synthesized 2-phenylpyridine compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.[7] ¹H and ¹³C NMR spectra are then acquired on a spectrometer. The resulting chemical shifts, coupling constants, and integration values are analyzed to confirm the presence of the expected functional groups and their connectivity.
Mass Spectrometry (MS)
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.[7] For Electrospray Ionization (ESI) MS, the sample is dissolved in a suitable solvent and infused directly or via liquid chromatography into the ESI source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn provides the elemental composition.[8]
Single-Crystal X-ray Crystallography
The first and often most challenging step is to grow a high-quality single crystal of the compound.[4] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve and refine the crystal structure, providing precise atomic coordinates.[9]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized 2-phenylpyridine compound.
References
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Pyridine, 2-phenyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reagents for 2-Chloro-4-phenylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the strategic choice of reagents is paramount. 2-Chloro-4-phenylpyridine is a common building block, but its reactivity in key cross-coupling reactions can be a limiting factor. This guide provides an objective comparison of alternative reagents, focusing on their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The information presented is supported by experimental data to inform substrate selection and reaction optimization.
Executive Summary
The primary alternatives to this compound are its bromo and iodo analogues (2-bromo-4-phenylpyridine and 2-iodo-4-phenylpyridine), as well as 2-pyridyl triflates and tosylates. The choice of reagent is a trade-off between reactivity, cost, and availability.
-
Reactivity Trend: The general reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[1][2] This is attributed to the decreasing carbon-halogen bond strength down the group, which facilitates the rate-determining oxidative addition step.[1]
-
Pyridyl Triflates and Tosylates: These reagents are often more reactive than their chloro counterparts and can be comparable in reactivity to bromopyridines, serving as excellent alternatives when the corresponding halide is unreactive.
-
Cost and Availability: Chloro-substituted pyridines are typically the most cost-effective and readily available starting materials. Bromo derivatives are moderately priced, while iodo and triflate/tosylate derivatives are generally the most expensive.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and its alternatives in three key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the halopyridine substrate significantly impacts the reaction efficiency.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of 2-Halo-4-phenylpyridines with Phenylboronic Acid
| 2-Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 / 18 | ~70-80 |
| 2-Bromo-4-phenylpyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 12 | 81[1] |
| 2-Iodo-4-phenylpyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 6 | >95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. The choice of halopyridine influences the required catalyst system and reaction conditions.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine
| 2-Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 / 12 | ~75-85 |
| 2-Bromo-4-phenylpyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 8 | 80-95[3] |
| 2-Iodo-4-phenylpyridine | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 80 / 8 | >90 |
*Yields are estimated based on typical outcomes for similar substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a halide and a terminal alkyne. The reactivity difference between the halopyridines is particularly pronounced in this reaction.
Table 3: Comparison of Yields in Sonogashira Coupling of 2-Halopyridines with Phenylacetylene
| 2-Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 100 / 24 | ~40-50* |
| 2-Bromo-4-phenylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85[2] |
| 2-Iodo-4-phenylpyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98[2] |
*Yields are estimated based on typical outcomes for similar substrates.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-phenylpyridine with Phenylboronic Acid
Materials:
-
2-Bromo-4-phenylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-phenylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed toluene/water mixture via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diphenylpyridine.[1]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-phenylpyridine with Morpholine
Materials:
-
2-Bromo-4-phenylpyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL), degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube, remove from the glovebox, and add 2-bromo-4-phenylpyridine and degassed anhydrous toluene.
-
Add morpholine via syringe, then seal the tube with a Teflon screw cap.
-
Place the tube in a preheated oil bath at 100 °C and stir for 8 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(4-phenylpyridin-2-yl)morpholine.[3][4]
Protocol 3: Sonogashira Coupling of 2-Iodo-4-phenylpyridine with Phenylacetylene
Materials:
-
2-Iodo-4-phenylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL), degassed
-
Anhydrous tetrahydrofuran (THF, 5 mL), degassed
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodo-4-phenylpyridine, Pd(PPh₃)₄, and CuI.
-
Add degassed THF and Et₃N via syringe, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 4-phenyl-2-(phenylethynyl)pyridine.[2]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
References
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-phenylpyridine: A Guide for Laboratory Professionals
Researchers and scientists handling 2-Chloro-4-phenylpyridine must adhere to stringent safety and disposal protocols to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical compound in a laboratory setting.
Key Safety and Hazard Information
Proper handling and disposal of this compound are informed by its chemical properties and associated hazards. The following table summarizes crucial data for this compound.
| Property/Hazard | Description | Source |
| Chemical Formula | C₁₁H₈ClN | [1] |
| Molecular Weight | 189.64 g/mol | [1] |
| CAS Number | 42260-39-9 | [1][2] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] | |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, and strong acids.[4][5] | |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[3][5] |
Procedural Guidance for Disposal
The recommended procedure for the disposal of this compound is to utilize an approved waste disposal plant.[3][5][6][7] Do not attempt to dispose of this chemical into the environment, drains, or soil.[5][7]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a suitable, sealable, and compatible container.[8]
-
Ensure the container is clearly labeled as "HAZARDOUS WASTE" and includes the chemical name "this compound" and its concentration.[9]
-
Keep the waste container tightly closed except when adding waste.[8][9]
-
-
Storage:
-
Personal Protective Equipment (PPE) during Handling:
-
Spill Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Complete any required waste pickup request forms, accurately describing the waste.[9]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | 42260-39-9 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guide for 2-Chloro-4-phenylpyridine
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2-Chloro-4-phenylpyridine. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈ClN | [1][2][3][4] |
| Molecular Weight | 189.64 g/mol | [1][2][3] |
| CAS Number | 42260-39-9 | [2][3][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place | [2][5] |
Personal Protective Equipment (PPE) Protocol
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety.
Required PPE
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. | Protects eyes from splashes and potential irritants.[6][7][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use. For unknown toxicity or special hazards, consider double gloving with a flexible laminate glove underneath a heavy-duty outer glove. | Prevents skin contact, which can cause irritation.[6][7][9] Nitrile gloves are resistant to a wide range of chemicals.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Chemical-resistant apron or coveralls for added protection against spills.[7] Ensure clothing covers all exposed skin. | Shields the body from accidental spills and contamination.[6][8] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][9] If aerosols or dust may be generated and a fume hood is not available, a NIOSH-approved respirator is required. | Prevents inhalation of potentially harmful fumes or dust.[5][10] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[8] | Protects feet from spills and falling objects. |
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound.
Objective: To prepare a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Volumetric flask with stopper
-
Spatula
-
Analytical balance
-
Pipettes and pipette tips
-
Vortex mixer
-
Labeled amber vial for storage
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required personal protective equipment as specified in the PPE protocol table.
-
Clean the work surface within the fume hood.
-
-
Weighing:
-
Place a clean, dry weigh boat on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound into the weigh boat. Handle the solid with care to avoid generating dust.[5]
-
-
Dissolution:
-
Transfer the weighed solid into the appropriate size volumetric flask.
-
Using a pipette, add a small amount of DMSO to the weigh boat to rinse any residual powder and transfer the rinse to the volumetric flask.
-
Add approximately half of the final required volume of DMSO to the volumetric flask.
-
Stopper the flask and gently swirl or use a vortex mixer at a low setting until the solid is completely dissolved.
-
-
Final Dilution:
-
Once dissolved, add DMSO to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared stock solution to a properly labeled amber vial. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the vial in a designated, secure location as per your laboratory's chemical storage plan.
-
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapors.[6]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11] Avoid creating dust.
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[5][11] Use spark-proof tools if necessary.[5]
-
Clean: Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Dispose: Label the waste container as "Hazardous Waste" and include the chemical name.[12] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[11]
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[12]
-
Containerization: Collect all solid and liquid waste in a designated, chemically compatible, and properly sealed container.[12][13] The container must be clearly labeled as "Hazardous Waste" and list all constituents by their full chemical name and percentage.[12][13]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[11] The storage area should be cool, dry, and well-ventilated.[11]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[11] Adhere to all local, state, and federal regulations for hazardous waste disposal.[11]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.[13][14] Deface or remove the original label before disposing of the rinsed container in the appropriate solid waste stream (e.g., glass disposal).[13][14]
References
- 1. This compound | C11H8ClN | CID 2762842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 42260-39-9 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. trimaco.com [trimaco.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
